Phytol-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H40O |
|---|---|
Molecular Weight |
301.6 g/mol |
IUPAC Name |
(E,7R,11R)-4,4-dideuterio-7,11,15-trimethyl-3-(trideuteriomethyl)hexadec-2-en-1-ol |
InChI |
InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/b20-15+/t18-,19-/m1/s1/i5D3,14D2 |
InChI Key |
BOTWFXYSPFMFNR-LLZIEIFUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])/C(=C\CO)/C([2H])([2H])CC[C@H](C)CCC[C@H](C)CCCC(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Phytol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Phytol-d5, a deuterated form of the naturally occurring branched-chain alcohol, phytol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are utilizing this compound in their studies.
Core Physical and Chemical Properties
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound and its non-deuterated counterpart, Phytol.
| Property | This compound | Phytol |
| Molecular Formula | C₂₀H₃₅D₅O | C₂₀H₄₀O[1] |
| Molecular Weight | 301.6 g/mol [2] | 296.5 g/mol [1] |
| CAS Number | 1361929-42-1[2] | 150-86-7[1] |
| Appearance | No Data Available (likely a colorless to pale yellow viscous liquid) | Colorless to yellow viscous liquid[1] |
| Melting Point | No Data Available | < 25 °C |
| Boiling Point | No Data Available | 202-204 °C at 10 mmHg |
| Density | No Data Available | ~0.85 g/cm³ |
| Solubility | No Data Available (expected to be similar to Phytol) | Insoluble in water; soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[1] |
| XLogP3 | 8.2[2] | 8.2[1] |
| Hydrogen Bond Donor Count | 1[2] | 1 |
| Hydrogen Bond Acceptor Count | 1[2] | 1 |
| Rotatable Bond Count | 13[2] | 13 |
| Stability and Storage | Store at -20°C for long-term stability. | Store at -20°C. |
Experimental Protocols
This compound is primarily utilized as an internal standard for the accurate quantification of phytol in various biological and environmental matrices. Below is a generalized experimental workflow for such an analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Quantification of Phytol using this compound by GC-MS
This protocol outlines the general steps for the extraction and quantification of phytol from a biological sample.
Caption: Workflow for Phytol Quantification using this compound.
Methodology Details:
-
Sample Preparation: A known amount of the biological sample is homogenized.
-
Internal Standard Spiking: A precise amount of this compound solution (in a suitable solvent like ethanol) is added to the homogenate.
-
Extraction: Lipids, including phytol and this compound, are extracted from the sample using a biphasic solvent system (e.g., hexane:isopropanol). The organic layer is collected.
-
Solvent Evaporation: The organic solvent is evaporated to dryness under a gentle stream of nitrogen.
-
Derivatization: The hydroxyl group of phytol and this compound is derivatized, commonly by silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), to increase volatility for GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The compounds are separated on a capillary column (e.g., a DB-5ms) and detected by the mass spectrometer. Specific ions for the derivatized phytol and this compound are monitored.
-
Data Analysis: The peak areas of the selected ions for both analytes are integrated. A calibration curve is generated using known concentrations of phytol and a fixed concentration of this compound. The concentration of phytol in the sample is then calculated based on the peak area ratio of phytol to this compound.
Signaling Pathways Involving Phytol
Phytol and its metabolites have been shown to be biologically active, influencing several key signaling pathways. The use of this compound in tracer studies can help elucidate the metabolism and flux through these pathways.
Activation of PPARα and RXR
Phytol and its metabolite, phytanic acid, are known ligands and activators of the nuclear receptors Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Retinoid X Receptor (RXR).[1][3][4][[“]][6][7] This activation plays a crucial role in the regulation of lipid metabolism.
Caption: Phytol's role in PPARα/RXR signaling.
Modulation of the PI3K/Akt Signaling Pathway
Recent studies have indicated that phytol can influence the PI3K/Akt signaling pathway, which is central to cell growth, proliferation, and glucose metabolism.[8]
Caption: Phytol's activation of the PI3K/Akt pathway.
Involvement in the NFκB Signaling Pathway
Phytol has demonstrated anti-inflammatory effects, which are, in part, mediated through the downregulation of the NFκB signaling pathway.[9] This pathway is a key regulator of the inflammatory response.
Caption: Phytol's inhibition of NFκB signaling.
This technical guide provides foundational information on this compound for its effective application in research and development. For specific applications, further optimization of experimental protocols is recommended.
References
- 1. Phytol | C20H40O | CID 5280435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C20H40O | CID 169445638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phytol metabolites are circulating dietary factors that activate the nuclear receptor RXR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. consensus.app [consensus.app]
- 6. 美国GlpBio - Phytol activator of retinoid X receptors (RXRs) | Cas# 150-86-7 [glpbio.cn]
- 7. selleckchem.com [selleckchem.com]
- 8. Phytol increases adipocyte number and glucose tolerance through activation of PI3K/Akt signaling pathway in mice fed high-fat and high-fructose diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytol, a Chlorophyll Component, Produces Antihyperalgesic, Anti-inflammatory, and Antiarthritic Effects: Possible NFκB Pathway Involvement and Reduced Levels of the Proinflammatory Cytokines TNF-α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Deuterated Phytol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and stereoselective method for the synthesis of deuterated phytol, a crucial tool for various research applications, including biosynthetic studies, metabolic tracing, and as an internal standard in mass spectrometry-based quantification. This document provides detailed experimental protocols, summarized quantitative data, and visual workflows to facilitate the practical implementation of this synthesis in a laboratory setting.
Introduction
Phytol, a diterpene alcohol, is a fundamental component of chlorophyll and a precursor to essential vitamins such as E and K1.[1] Its isotopically labeled form, specifically deuterated phytol, is of significant interest in the scientific community. The introduction of deuterium atoms provides a non-radioactive label that can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] This allows researchers to track the metabolic fate of phytol and its derivatives in complex biological systems, elucidate biosynthetic pathways, and quantify endogenous levels of phytol-related compounds with high precision.[1]
This guide focuses on a well-documented synthetic route that yields phytol with two deuterium atoms at the C-5 position, strategically placed away from the molecule's functional groups to minimize interference in biological processes.[1]
Overview of the Synthetic Strategy
The stereoselective synthesis of [5,5-²H₂]-(E)-3,7,11,15-tetramethylhexadec-2-en-1-ol (deuterated phytol) is accomplished through a multi-step process starting from commercially available farnesol. The overall strategy involves the saturation of the double bonds in farnesol, followed by oxidation, reduction with a deuterated reagent, and subsequent chain extension to yield the final product.
Caption: Overall synthetic workflow for deuterated phytol.
Detailed Experimental Protocols
The following protocols are based on the successful synthesis reported in the scientific literature.[1] All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Synthesis of Hexahydrofarnesol
-
Reaction Setup: In a round-bottom flask, dissolve farnesol in ethanol.
-
Catalyst Addition: Add 10% Platinum on Carbon (Pt/C) to the solution.
-
Hydrogenation: Subject the mixture to hydrogenation at atmospheric pressure. Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield hexahydrofarnesol as a colorless oil. The product is typically of sufficient purity for the next step without further purification.
Synthesis of Hexahydrofarnesoic Acid
-
Reaction Setup: Dissolve hexahydrofarnesol in acetone and cool the solution in an ice bath.
-
Oxidation: Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) to the cooled solution. The reaction is exothermic and the temperature should be maintained below 10°C.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, quench the excess oxidant by adding isopropanol. Dilute the mixture with water and extract the product with diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude hexahydrofarnesoic acid can be purified by column chromatography on silica gel.
Synthesis of [1,1-²H₂]-Hexahydrofarnesol
-
Reaction Setup: In a dry, inert atmosphere (e.g., under argon), suspend lithium aluminum deuteride (LiAlD₄) in anhydrous diethyl ether in a round-bottom flask and cool in an ice bath.
-
Addition of Acid: Slowly add a solution of hexahydrofarnesoic acid in anhydrous diethyl ether to the LiAlD₄ suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Workup: Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Purification: Filter the resulting precipitate and wash it with diethyl ether. Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to yield [1,1-²H₂]-hexahydrofarnesol.
Synthesis of [1,1-²H₂]-Hexahydrofarnesyl Bromide
-
Reaction Setup: Dissolve [1,1-²H₂]-hexahydrofarnesol in anhydrous dichloromethane in a round-bottom flask and cool in an ice bath.
-
Bromination: Add triphenylphosphine followed by N-bromosuccinimide portion-wise to the cooled solution.
-
Reaction: Stir the reaction at 0°C and then allow it to warm to room temperature.
-
Workup: Once the reaction is complete, pour the mixture into ice-water and extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude bromide can be purified by column chromatography on silica gel.
Synthesis of [5,5-²H₂]-(E)-3,7,11,15-Tetramethylhexadec-2-en-1-ol (Deuterated Phytol)
-
Reaction Setup: This final step involves a coupling reaction. The specific coupling partner and conditions will depend on the desired final structure. For the synthesis of (E)-phytol, a Wittig-type reaction or a sulfone-based coupling can be employed. The literature describes the use of a vinyllithium reagent derived from 2-(bromomethyl)-1,3-dioxolane and subsequent elaboration.[1]
-
Coupling: The deuterated hexahydrofarnesyl bromide is reacted with the appropriate C5 building block under anhydrous conditions at low temperature.
-
Workup and Purification: The reaction is quenched and the product extracted. The final deuterated phytol is purified by column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize the reported yields and key analytical data for the synthesis of deuterated phytol.[1]
Table 1: Reaction Yields
| Step | Product | Yield (%) |
| Hydrogenation of Farnesol | Hexahydrofarnesol | 99 |
| Oxidation of Hexahydrofarnesol | Hexahydrofarnesoic acid | 72 |
| Reduction of Hexahydrofarnesoic acid | [1,1-²H₂]-Hexahydrofarnesol | 99 |
| Bromination of [1,1-²H₂]-Hexahydrofarnesol | [1,1-²H₂]-Hexahydrofarnesyl bromide | 95 |
| Coupling and Final Product Formation | [5,5-²H₂]-Phytol | 30 |
| Overall Yield | ~20 |
Table 2: Key Spectroscopic Data for [5,5-²H₂]-Phytol [1]
| Spectroscopic Technique | Key Observations |
| ¹H NMR (400 MHz, CDCl₃) | Absence of the proton signal corresponding to the C-5 position. Characteristic signals for the vinyl and alcohol protons are present. |
| ¹³C NMR (100 MHz, CDCl₃) | Appearance of a triplet for the C-5 carbon due to coupling with deuterium. |
| Mass Spectrometry (EI) | Molecular ion peak consistent with the incorporation of two deuterium atoms. |
Analytical Workflow for Characterization
A thorough characterization of the synthesized deuterated phytol is essential to confirm its identity, purity, and isotopic enrichment.
Caption: General analytical workflow for deuterated phytol.
Alternative Synthetic Approaches
While the presented method provides a specific and stereoselective route to [5,5-²H₂]-phytol, other general strategies for deuterium labeling of organic molecules can be considered, although they may lack the same level of positional and stereochemical control. These methods include:
-
Catalytic Hydrogen Isotope Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source (e.g., D₂O or D₂ gas) in the presence of a metal catalyst. This approach can be useful for late-stage deuteration but often results in multiple deuterated species.
-
Reduction of Carbonyls or Alkenes with Deuterated Reagents: Similar to the use of LiAlD₄ in the described synthesis, other deuterated reducing agents like sodium borodeuteride (NaBD₄) can be used to introduce deuterium. Catalytic deuteration of double bonds using D₂ gas and a catalyst is also a common method.
The choice of synthetic route will depend on the desired labeling pattern, the required isotopic enrichment, and the available starting materials and reagents.
Conclusion
This technical guide provides a comprehensive overview of a proven method for the synthesis of deuterated phytol. By following the detailed experimental protocols and utilizing the provided analytical workflows, researchers can confidently prepare this valuable isotopic tracer for their studies. The strategic placement of the deuterium label in the described synthesis makes the final product an excellent tool for investigating the biological roles of phytol and its metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterium NMR study of the interaction of phytanic acid and phytol with the head group region of a phospholipid bilayer. Evidence of magnetic orientation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]
A Technical Guide to the Natural Abundance of Phytol and its Isotopes for Researchers and Drug Development Professionals
Introduction: Phytol, a diterpene alcohol, is the most abundant acyclic isoprenoid in the biosphere, primarily found as the esterifying alcohol of chlorophylls in all photosynthetic organisms.[1] Its prevalence and central role in photosynthesis make it and its isotopic composition valuable biomarkers in various scientific disciplines, including geochemistry, paleoclimatology, and nutritional science. For drug development professionals, phytol and its metabolites are of interest due to their potential biological activities. This technical guide provides an in-depth overview of the natural abundance of phytol, its isotopic composition, the metabolic pathways it is involved in, and detailed experimental protocols for its analysis.
Data Presentation: Quantitative Abundance of Phytol
The concentration of phytol varies significantly across different plant and microalgal species. The following tables summarize the phytol content in a range of organisms, providing a comparative overview for researchers.
Table 1: Phytol Content in Various Plant Species
| Plant Species | Tissue | Phytol Content (mg/g dry weight) | Reference |
| Pennisetum sinese | Leaves | Varies with height (higher in shorter plants) | [2] |
| Acacia nilotica | Leaves | - | [3] |
| Gymnema sylvestre | Leaves | - | [3] |
| Rauwolfia serpentina | Leaves | - | [3] |
| Tinospora cordifolia | - | - | [3] |
| Cyperus rotundus | - | - | [3] |
Note: Quantitative data for some species in the referenced literature was focused on total phenolics and other compounds, with phytol presence noted but not always quantified in mg/g dry weight.
Table 2: Phytol Content in Selected Microalgae Species
| Microalgae Species | Phytol Content (% of total fatty acids) | Phytol Content (mg/g dry cell weight) | Reference |
| Micractinium variabile KSF0031 (Antarctic) | 33.29 (original medium) | 7.38 | [4] |
| Micractinium variabile KSF0031 (Antarctic) | 39.95 (optimized medium) | 10.98 | [4] |
| Porphyridium cruentum | 3.1 (of ethanol extract) | - | [4] |
| Phaeodactylum tricornutum | 8.4 (of ethanol extract) | - | [4] |
| Chlorella vulgaris | 5.5 (of ethanol extract) | - | [5] |
| Nannochloropsis gaditana | - | 7-34 (as phytosterols) | [6] |
| Tisochrysis lutea | - | 7-34 (as phytosterols) | [6] |
Natural Isotopic Abundance of Phytol
The isotopic composition of phytol, particularly its carbon (¹³C/¹²C) and hydrogen (²H/¹H) ratios, provides valuable information about the photosynthetic conditions and the carbon and hydrogen sources utilized by the organism. These isotopic signatures are expressed in delta (δ) notation in per mil (‰).
Table 3: Stable Carbon Isotope (δ¹³C) Composition of Phytol in Various Organisms
| Organism Type | δ¹³C of Phytol (‰) | Key Findings | Reference(s) |
| Phytoplankton | Varies with depth | δ¹³C values decrease with increasing depth in the euphotic zone. | [7] |
| Algae, Land Plants, Bacteria | General | Phytol is consistently enriched in ¹³C by 2-5‰ compared to C₁₆ fatty acid in some microalgae. | [8] |
| General Photoautotrophs | General | Significant intramolecular isotopic heterogeneity exists within the phytol molecule. | [8] |
| AFA Algae Supplements | -15.5 ± 1.1 | Indicates photosynthetic fixation of atmospheric CO₂. | [9] |
Note: Specific δ²H values for phytol are less commonly reported in the literature compared to δ¹³C values. However, the analytical methods described in this guide are applicable for both isotopes.
Signaling Pathways and Metabolic Fates of Phytol
Phytol's journey begins with the synthesis of its precursor, Isopentenyl Diphosphate (IPP), through two primary pathways: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. Eukaryotes utilize the MVA pathway in the cytoplasm, while the MEP pathway operates in the plastids of plants and algae, and in most bacteria.[1]
Once synthesized, IPP and its isomer Dimethylallyl Diphosphate (DMAPP) are the building blocks for Geranylgeranyl Diphosphate (GGDP), the direct precursor to the phytyl group of chlorophyll. During chlorophyll degradation, phytol is released and can be metabolized through several pathways, including conversion to phytenal and subsequent oxidation, or phosphorylation to phytyl-diphosphate for the synthesis of tocopherols (Vitamin E).[10][11]
Experimental Protocols
Accurate quantification and isotopic analysis of phytol require robust experimental procedures. The following sections detail the methodologies for extraction, purification, and analysis.
Extraction and Purification of Phytol
The extraction of phytol typically involves the saponification of chlorophyll-containing tissues to release the phytyl side chain.
Protocol 1: Extraction and Saponification
-
Sample Preparation: Lyophilize and grind the plant or algal material to a fine powder.
-
Solvent Extraction: Extract the powdered sample with a solvent mixture such as acetone or methanol. This can be done using methods like Soxhlet extraction or maceration.[4][12]
-
Saponification:
-
To the crude extract, add a solution of potassium hydroxide in ethanol.
-
Heat the mixture under reflux to hydrolyze the chlorophyll and release free phytol.
-
-
Liquid-Liquid Extraction:
-
After cooling, partition the saponified mixture between an organic solvent (e.g., petroleum ether or hexane) and water.
-
The phytol will be in the organic phase. Repeat the extraction of the aqueous phase to maximize recovery.
-
-
Washing: Wash the combined organic phases with water to remove residual alkali and water-soluble impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude phytol extract.
Protocol 2: Purification by Chromatography
For isotopic analysis, high purity phytol is required. This is typically achieved using chromatographic techniques.
-
Column Chromatography:
-
Pack a glass column with silica gel.
-
Apply the crude phytol extract to the top of the column.
-
Elute with a solvent gradient of increasing polarity (e.g., hexane with increasing proportions of ethyl acetate) to separate phytol from other lipids.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, use semi-preparative HPLC.[1]
-
A C18 reversed-phase column is commonly used with a mobile phase such as acetonitrile/water.
-
Quantification of Phytol
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a sensitive method for the quantification of phytol.
-
Derivatization (Optional but Recommended): To improve volatility and peak shape, phytol can be derivatized to its trimethylsilyl (TMS) ether by reacting with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[13]
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Program: A temperature gradient is used to separate phytol from other components. A typical program might start at a lower temperature, ramp up to a higher temperature, and hold.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Can be run in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification, monitoring characteristic ions of the phytol derivative.
-
-
Quantification: Use an internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample) and a calibration curve of pure phytol standard.
Isotopic Analysis of Phytol
Protocol 4: Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)
GC-IRMS allows for the determination of the carbon and hydrogen isotopic composition of individual compounds.
-
GC Separation: The GC conditions are similar to those used for GC-MS analysis to ensure good separation of phytol.
-
Combustion/Pyrolysis:
-
For δ¹³C analysis: The effluent from the GC column is passed through a combustion reactor (typically a ceramic tube with a copper oxide catalyst at high temperature) to convert organic compounds to CO₂. Water is removed from the gas stream.
-
For δ²H analysis: The effluent is passed through a pyrolysis reactor (a ceramic tube at very high temperature) to convert organic compounds to H₂ gas.
-
-
IRMS Analysis: The resulting CO₂ or H₂ gas is introduced into the ion source of the isotope ratio mass spectrometer. The IRMS measures the relative abundance of the heavy and light isotopes (¹³C/¹²C or ²H/¹H).
-
Calibration: The δ values are reported relative to international standards (Vienna Pee Dee Belemnite for carbon and Vienna Standard Mean Ocean Water for hydrogen) by analyzing reference materials of known isotopic composition.
Experimental Workflow Visualization
The entire process from sample collection to data analysis can be visualized as a workflow.
Conclusion
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the natural abundance of phytol and its isotopes. The presented data tables offer a valuable reference for the expected concentrations of phytol in various organisms and its typical isotopic signatures. The detailed experimental protocols provide a solid foundation for developing and implementing analytical methods for phytol quantification and isotopic analysis. The visualizations of the metabolic pathways and experimental workflow offer a clear conceptual understanding of the processes involved. By utilizing this information, researchers can effectively leverage the analysis of phytol and its isotopes in their respective fields of study.
References
- 1. earthdoc.org [earthdoc.org]
- 2. Frontiers | Dynamics and correlations of chlorophyll and phytol content with silage bacterial of different growth heights Pennisetum sinese [frontiersin.org]
- 3. Estimation of Phytochemical Content and Antioxidant Activity of Some Selected Traditional Indian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102807471A - Method for separation preparation of high purity natural phytol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Diversity of Bioactive Compounds in Microalgae: Key Classes and Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variable carbon isotope fractionation of photosynthetic communities over depth in an open-ocean euphotic zone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. Phytol metabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phytol derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN104230663A - Method for preparing phytol from artemisinin extraction by-product - Google Patents [patents.google.com]
An In-depth Technical Guide to the Metabolic Pathways of Phytol and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phytol, a branched-chain fatty alcohol, is a constituent of chlorophyll and is therefore abundant in the human diet through the consumption of green vegetables, ruminant fats, and dairy products.[1][2] Its metabolism is of significant interest due to its intricate pathways and the severe implications of their dysfunction, as seen in genetic disorders like Refsum disease.[1][3] Furthermore, phytol and its derivatives, phytanic acid and pristanic acid, are emerging as bioactive molecules with roles in regulating gene expression and potential applications in drug development, from cancer therapeutics to vaccine adjuvants.[4][5][6]
This technical guide provides a comprehensive overview of the metabolic pathways involving phytol and its derivatives. It details the enzymatic steps, cellular locations, and regulatory mechanisms. The guide also includes quantitative data on key metabolites, detailed experimental protocols for their analysis, and explores the role of these molecules in signaling pathways and their potential for therapeutic development.
Metabolic Pathways of Phytol and its Derivatives
The primary metabolic fate of dietary phytol in humans is its conversion to phytanic acid. Due to the presence of a methyl group on the β-carbon, phytanic acid cannot be degraded by the typical β-oxidation pathway.[7] Instead, it undergoes α-oxidation, primarily in the peroxisomes.[7][8]
Conversion of Phytol to Phytanic Acid
The initial conversion of phytol to phytanic acid is a multi-step process that is not fully elucidated but is understood to involve oxidation steps that transform the alcohol group of phytol into a carboxylic acid group, yielding phytanic acid (3,7,11,15-tetramethylhexadecanoic acid).[9]
α-Oxidation of Phytanic Acid
The α-oxidation of phytanic acid is a key pathway that shortens the fatty acid by one carbon, allowing it to subsequently enter the β-oxidation pathway.[7][10] This process occurs within the peroxisomes and involves a series of enzymatic reactions.[8][10]
The steps are as follows:
-
Activation: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA, by an acyl-CoA synthetase.[8]
-
Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PhyH) , an Fe(II) and 2-oxoglutarate-dependent oxygenase, to form 2-hydroxyphytanoyl-CoA.[11][12] This is the rate-limiting step and the enzyme deficient in adult Refsum disease.[3][13]
-
Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine pyrophosphate (TPP)-dependent enzyme, into pristanal and formyl-CoA.[14][15][16]
-
Oxidation: Pristanal is oxidized by an aldehyde dehydrogenase to form pristanic acid (2,6,10,14-tetramethylpentadecanoic acid).[8]
-
Further Metabolism: Pristanic acid is then activated to pristanoyl-CoA and can undergo several rounds of peroxisomal β-oxidation.[10][14] The resulting medium-chain fatty acids can then be transported to the mitochondria for complete oxidation.[10]
dot
Caption: The α-oxidation pathway of phytanic acid.
Alternative Metabolic Fates of Phytol
In plants, phytol released from chlorophyll degradation can be phosphorylated by phytol kinase (VTE5) and subsequently by phytyl-phosphate kinase (VTE6) to form phytyl-diphosphate.[17] This molecule serves as a precursor for the biosynthesis of tocopherols (vitamin E).[17]
Quantitative Data
The concentrations of phytanic acid and pristanic acid in plasma are crucial biomarkers for diagnosing and monitoring peroxisomal disorders.[18]
| Analyte | Condition | Plasma Concentration (µmol/L) | Reference(s) |
| Phytanic Acid | Healthy Controls | < 10 | [8][19] |
| Adult Refsum Disease | > 200 | [19] | |
| Zellweger Spectrum Disorders | Elevated (variable) | [20][21] | |
| Pristanic Acid | Healthy Controls | < 3.0 | [19] |
| Adult Refsum Disease | < 2 | [19] | |
| Zellweger Spectrum Disorders | Elevated | [2][20] | |
| Bifunctional Protein Deficiency | Markedly Increased | [22] |
Enzyme Kinetic Parameters
The key enzyme in phytanic acid α-oxidation is phytanoyl-CoA hydroxylase (PhyH). Its kinetic parameters provide insight into its efficiency and substrate affinity.
| Enzyme | Substrate | Km (µM) | Reference(s) |
| Phytanoyl-CoA Hydroxylase (PhyH) | Phytanoyl-CoA | 29.5 | [23] |
| 3-Methylhexadecanoyl-CoA | 40.8 | [23] | |
| Hexadecanoyl-CoA | 29.1 | [23] | |
| 2-Hydroxyphytanoyl-CoA Lyase (HACL1) | 2-Hydroxy-3-methylhexadecanoyl-CoA | 15 | [14] |
Experimental Protocols
Quantification of Phytanic and Pristanic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a standard diagnostic tool for peroxisomal disorders.[7]
a) Sample Preparation:
-
To 50 µL of plasma, add an internal standard ([3-methyl-2H3]phytanic acid).
-
Perform alkaline hydrolysis by adding ethanolic potassium hydroxide and heating.[6] This releases free fatty acids.
-
Acidify the sample and extract the fatty acids with an organic solvent like hexane.[6]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Derivatize the fatty acids to form methyl esters (FAMEs) or other volatile derivatives (e.g., tert-butyldimethylsilyl esters) to improve chromatographic properties.[6]
b) GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAMEs).
-
Employ a temperature gradient to separate the fatty acid derivatives based on their boiling points and polarity.[6]
-
The eluent from the GC is introduced into a mass spectrometer.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the phytanic acid derivative and the internal standard.[6]
dot
Caption: Workflow for GC-MS analysis of phytanic acid.
Assay for Phytanoyl-CoA Hydroxylase (PhyH) Activity
This assay is used to determine the functional capacity of the PhyH enzyme, which is crucial for diagnosing Refsum disease.[24]
a) Substrate Preparation:
-
Synthesize radiolabeled phytanoyl-CoA (e.g., [1-¹⁴C]phytanoyl-CoA) or use a non-radiolabeled substrate.
b) Enzyme Source:
-
Prepare cell lysates from cultured skin fibroblasts or other relevant tissues.[24]
-
Alternatively, use a heterologously expressed and purified PhyH enzyme.[24]
c) Reaction Mixture:
-
Prepare a reaction buffer containing Tris-HCl, cofactors (Fe²⁺, 2-oxoglutarate, ascorbate), and the enzyme source.
-
Initiate the reaction by adding the phytanoyl-CoA substrate.
d) Product Detection:
-
After incubation, stop the reaction.
-
Separate the product, 2-hydroxyphytanoyl-CoA, from the substrate using reverse-phase high-performance liquid chromatography (HPLC).[25]
-
If a radiolabeled substrate is used, quantify the product by scintillation counting of the corresponding HPLC fraction.[24]
Assay for 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity
This assay measures the activity of the second enzyme in the α-oxidation pathway.[14]
a) Substrate:
-
Use 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA as the substrate.[14]
b) Reaction Conditions:
-
Incubate the enzyme source (e.g., purified peroxisomal fractions) with the substrate in a buffer containing Mg²⁺ and thiamine pyrophosphate (TPP).[14]
c) Product Quantification:
-
The reaction produces [¹⁴C]formyl-CoA, which is readily hydrolyzed to [¹⁴C]formate.
-
The [¹⁴C]formate is then measured as ¹⁴CO₂ after acidification and trapping.[14]
Signaling Pathways
Phytol metabolites, particularly phytanic acid, are not just metabolic intermediates but also act as signaling molecules by activating nuclear receptors.[9]
Activation of PPARα and RXR
Phytanic acid is a natural ligand for the peroxisome proliferator-activated receptor alpha (PPARα) and the retinoid X receptor (RXR).[9][26]
-
PPARα: Activation of PPARα by phytanic acid upregulates the expression of genes involved in fatty acid oxidation.[26]
-
RXR: Phytanic acid can also activate RXR, which forms heterodimers with other nuclear receptors, including PPARα, to regulate gene expression.[9][27] The binding affinity (Ki) of phytol metabolites for RXR is in the micromolar range, which corresponds to their circulating concentrations.[9][10][23]
The activation of the PPARα/RXR heterodimer by phytanic acid leads to the transcriptional regulation of genes involved in lipid metabolism, including those in the α- and β-oxidation pathways. This creates a feedback loop where the metabolite can influence its own degradation.
dot
Caption: Phytanic acid signaling via PPARα/RXR activation.
Implications for Drug Development
The understanding of phytol's metabolic pathways and the biological activities of its derivatives has opened avenues for therapeutic interventions and drug development.
Therapeutic Strategies for Refsum Disease
The primary treatment for Refsum disease is a diet restricted in phytanic acid, which involves avoiding ruminant fats and dairy products.[15][28] For acute cases with very high plasma phytanic acid levels, plasmapheresis or lipid apheresis can be employed to remove the toxic metabolite from the blood.[14][15]
Phytol and Derivatives in Cancer Therapy
Phytol and its derivatives have demonstrated anticancer properties in preclinical studies.[3][22]
-
Cytotoxicity and Apoptosis: Phytol has been shown to induce apoptosis in various cancer cell lines, including lung, breast, and prostate cancer.[3][29] The proposed mechanisms include the induction of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane.[3][29]
-
Signaling Pathway Modulation: Phytol can inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K-Akt pathway.[13]
-
Anti-angiogenic Activity: Phytol has been observed to have anti-angiogenic effects, which can inhibit tumor growth by restricting its blood supply.[29]
Phytol Derivatives as Anti-Inflammatory Agents
Phytol and its derivatives exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[30] This suggests their potential use in the treatment of inflammatory diseases.
Phytol as a Vaccine Adjuvant
Phytol and its hydrogenated derivative have been investigated as vaccine adjuvants.[6][10] They have been shown to enhance both humoral (antibody-mediated) and cell-mediated immune responses with low toxicity, making them promising candidates for new vaccine formulations.[5][10]
Conclusion
The metabolic pathways of phytol and its derivatives are complex and tightly regulated, with significant implications for human health. The α-oxidation of phytanic acid is a critical pathway, and its dysfunction leads to the debilitating Refsum disease. The metabolites of phytol are not merely byproducts but also act as signaling molecules, influencing gene expression through nuclear receptors. This intricate biology offers a wealth of opportunities for researchers and drug development professionals. A deeper understanding of these pathways will continue to drive the development of novel diagnostic tools, therapeutic strategies for metabolic disorders, and innovative treatments for a range of diseases, including cancer and inflammatory conditions.
References
- 1. Phytochemicals as Anticancer Agents: Investigating Molecular Pathways from Preclinical Research to Clinical Relevance [foodandnutritionjournal.org]
- 2. Metabolism of phytanic acid in Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Association of Phytol with Toxic and Cytotoxic Activities in an Antitumoral Perspective: A Meta-Analysis and Systemic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic adjuvants for vaccine formulations: phytol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytol and its metabolites phytanic and pristanic acids for risk of cancer: current evidence and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytol metabolites are circulating dietary factors that activate the nuclear receptor RXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytol-based novel adjuvants in vaccine formulation: 1. assessment of safety and efficacy during stimulation of humoral and cell-mediated immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. uniprot.org [uniprot.org]
- 13. Infantile Refsum Disease: Influence of Dietary Treatment on Plasma Phytanic Acid Levels [repositorio.ulssa.pt]
- 14. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HACL1 2-hydroxyacyl-CoA lyase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]
- 17. tandfonline.com [tandfonline.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Table 1. [Comparison of Peroxisomal Metabolites in Adult Refsum Disease by Gene Involved]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Zellweger spectrum disorders: clinical overview and management approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Table: Peroxisome Biogenesis and Very Long-Chain Fatty Acid Metabolism Disorders-Merck Manual Professional Edition [merckmanuals.com]
- 22. Frontiers | Phytochemicals in Cancer Treatment: From Preclinical Studies to Clinical Practice [frontiersin.org]
- 23. genecards.org [genecards.org]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. Pristanic acid - Wikipedia [en.wikipedia.org]
- 27. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 28. Phytol metabolites are circulating dietary factors that activate the nuclear receptor RXR - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. View of Phytol anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation [mail.cellmolbiol.org]
Technical Guide: Sourcing and Application of Phytol-d5 for Laboratory Use
For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is crucial for a variety of analytical and metabolic studies. This guide provides an in-depth overview of Phytol-d5, a deuterated form of phytol, covering its procurement, key applications, and detailed experimental protocols.
Procurement of this compound
This compound is a specialized chemical and is available from a select number of suppliers that cater to the research and development community. When purchasing this compound, it is essential to consider factors such as isotopic purity, chemical purity, and the supplier's reputation for quality and reliability.
Below is a summary of a key supplier and the typical product specifications for this compound:
| Supplier | Catalog Number | CAS Number | Molecular Formula | Formula Weight ( g/mol ) | Typical Purity |
| Toronto Research Chemicals (TRC) | P398912 | 1361929-42-1 | C₂₀H₃₅D₅O | 301.59 | ≥98% |
Data sourced from various chemical supplier catalogs.
Core Applications in Research and Development
The primary application of this compound in a laboratory setting is as an internal standard for quantitative analysis using mass spectrometry (MS), particularly Gas Chromatography-Mass Spectrometry (GC-MS). Its utility stems from the fact that its chemical and physical properties are nearly identical to that of the endogenous, non-labeled phytol, but it can be distinguished by its higher mass.
Key applications include:
-
Quantification of Phytol in Biological Matrices: Accurately measuring the concentration of phytol in samples such as plasma, tissues, and cell cultures.
-
Metabolic and Biosynthetic Studies: Tracing the metabolic fate of phytol in biological systems.[1] The deuterium labels act as a tracer, allowing researchers to follow the conversion of phytol into its various metabolites.
-
Drug Development: In the development of drugs that may interact with metabolic pathways involving phytol, this compound can be used to assess the impact of these drugs on phytol metabolism.
Experimental Protocol: Quantification of Phytol in a Biological Sample using GC-MS with this compound as an Internal Standard
This section provides a detailed methodology for the quantification of phytol in a biological matrix using this compound as an internal standard. This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
Materials and Reagents
-
Phytol standard (non-labeled)
-
This compound (internal standard)
-
Organic solvents (e.g., hexane, methanol, chloroform)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Biological matrix (e.g., plasma, tissue homogenate)
Sample Preparation
-
Spiking with Internal Standard: To a known volume or weight of the biological sample, add a precise amount of this compound solution of a known concentration. The concentration of the internal standard should be in the same order of magnitude as the expected concentration of the analyte.
-
Extraction: Perform a liquid-liquid extraction to isolate the lipids, including phytol and this compound, from the sample matrix. A common method is the Folch extraction using a chloroform:methanol mixture.
-
Derivatization: Evaporate the organic solvent and derivatize the dried extract to increase the volatility of phytol for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This will convert the hydroxyl group of phytol to a trimethylsilyl (TMS) ether.
-
Reconstitution: After derivatization, reconstitute the sample in a suitable solvent (e.g., hexane) for injection into the GC-MS system.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar column, such as a DB-5ms or equivalent, is suitable for the separation of phytol-TMS ether.
-
Injection Mode: Splitless injection is typically used for trace analysis.
-
Temperature Program: An optimized temperature gradient is used to ensure good separation and peak shape. For example, an initial temperature of 150°C, ramped to 300°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is employed for high sensitivity and selectivity. The ions to be monitored will be specific to the TMS-derivatized phytol and this compound. For phytol-TMS, characteristic ions would be selected, and for this compound-TMS, the corresponding ions with a +5 Da mass shift would be monitored.
-
Data Analysis
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of non-labeled phytol and a constant concentration of this compound.
-
Ratio Calculation: For each standard and sample, calculate the ratio of the peak area of the analyte (phytol) to the peak area of the internal standard (this compound).
-
Quantification: Plot the peak area ratio against the concentration of the phytol standards to generate a calibration curve. The concentration of phytol in the unknown samples can then be determined from this curve.
Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the general workflow for the quantification of phytol in a biological sample using this compound as an internal standard.
Simplified Biosynthetic Pathway of Phytanic Acid
Phytol is a precursor to phytanic acid. Deuterium-labeled phytol can be used to trace this conversion. The diagram below shows a simplified representation of this metabolic pathway.
This technical guide provides a foundational understanding for the procurement and application of this compound in a laboratory setting. Researchers should adapt and validate these methodologies for their specific experimental needs to ensure accurate and reproducible results.
References
A Comprehensive Technical Guide to the Safe Handling of Phytol-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling guidelines for Phytol-d5. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the SDS of its non-deuterated counterpart, Phytol, and general safety principles for deuterated compounds. Researchers should handle this compound with the care required for a laboratory chemical with an incomplete toxicological profile.
General Safety and Hazard Information
Deuterated compounds are generally considered non-radioactive and are stable isotopes.[1] The primary hazards associated with this compound are expected to be similar to those of Phytol. Phytol is classified as a hazardous substance that can cause skin and eye irritation.[2][3][4][5]
Hazard Statements for Phytol (as a proxy for this compound):
-
H319: Causes serious eye irritation.[3]
-
H413: May cause long lasting harmful effects to aquatic life.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][6]
Physical and Chemical Properties
Quantitative data for both this compound and Phytol are summarized below for comparison.
| Property | This compound | Phytol |
| Molecular Formula | C₂₀H₃₅D₅O[7] | C₂₀H₄₀O[6] |
| Molecular Weight | 301.57 g/mol [7] | 296.54 g/mol [6] |
| CAS Number | 1361929-42-1[7][8][9] | 150-86-7[4][10] |
| Physical State | Liquid (assumed) | Liquid[6] |
| Boiling Point | No data available | 202 - 204 °C at 13 hPa[6] |
| Flash Point | No data available | > 93.3 °C (> 200.0 °F) Closed Cup[3][5] |
| Density | No data available | 0.85 g/cm³ (approximate)[6] |
| Solubility | No data available | No data available[6] |
| Refractive Index | No data available | 1.4620 to 1.4640[6] |
Toxicological Data
| Route of Exposure | Species | Dose | Effect |
| Oral | Rat | LD50: >5000 mg/kg[2] | Low acute toxicity |
| Dermal | Rabbit | LD50: >5000 mg/kg[2] | Low acute toxicity |
| Skin | Rabbit | 500 mg/24h | Moderate irritation[2] |
Handling and Storage
Proper handling and storage are critical to ensure the safety of laboratory personnel and the integrity of the compound.
Handling:
-
Avoid inhalation of vapor or mist.[10]
-
Use in a well-ventilated area or with local exhaust ventilation.[6][11]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][11][12]
-
Wash hands thoroughly after handling.[6]
-
Keep away from ignition sources as it is combustible.[2]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[10][11]
-
Store in a cool, dry place.[6] Recommended storage temperature is 2-8°C.[6]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[10]
First-Aid Measures
In case of exposure, follow these first-aid procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[6]
Accidental Release Measures
In the event of a spill, follow these steps:
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[2]
-
Wear appropriate personal protective equipment.
-
For small spills, absorb with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[11]
-
For large spills, dike the area to prevent spreading and collect the material for disposal.[11]
-
Prevent entry into waterways, sewers, basements, or confined areas.
Experimental Protocols and Workflows
While specific experimental protocols for this compound are not detailed in the provided search results, a general workflow for handling deuterated compounds in a research setting is outlined below. This workflow emphasizes safety and proper technique.
Caption: General workflow for safely handling this compound in a laboratory setting.
Logical Relationships in Safety Assessment
When a specific SDS is unavailable, a logical process must be followed to assess the potential hazards.
Caption: Decision-making process for handling a chemical with limited safety data.
References
- 1. Deuterated Compounds [simsonpharma.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. vigon.com [vigon.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. goldcoastterpenes.com [goldcoastterpenes.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. clearsynth.com [clearsynth.com]
- 8. This compound | C20H40O | CID 169445638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biomall.in [biomall.in]
- 10. consolidated-chemical.com [consolidated-chemical.com]
- 11. download.basf.com [download.basf.com]
- 12. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
Methodological & Application
Application Note: Quantitative Analysis of Phytol in Biological Matrices using Phytol-d5 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the quantitative analysis of phytol in biological samples, such as plasma or tissue extracts, utilizing gas chromatography-mass spectrometry (GC-MS) with phytol-d5 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it accurately corrects for variations in sample preparation and instrument response. This document provides a step-by-step guide for sample preparation, including lipid extraction and derivatization, as well as optimized GC-MS parameters for the sensitive and selective detection of phytol. Furthermore, it outlines the principles of method validation to ensure data accuracy and reliability.
Introduction
Phytol is a branched-chain alcohol that is a constituent of chlorophyll and is present in various foods. It is a precursor to phytanic acid, and its metabolism is of significant interest in several physiological and pathological processes. Accurate quantification of phytol in biological matrices is crucial for research in nutrition, metabolic disorders, and drug development.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the analysis of phytol by GC-MS requires derivatization to increase its volatility and improve its chromatographic properties. To ensure the accuracy of quantification, the use of a stable isotope-labeled internal standard, such as this compound, is highly recommended. This compound has nearly identical chemical and physical properties to endogenous phytol, ensuring that it behaves similarly during extraction, derivatization, and chromatographic separation. This co-elution allows for precise correction of any analyte loss during sample processing and variations in instrument response, leading to highly accurate and precise quantitative results.
This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of phytol in biological samples using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Phytol standard (Sigma-Aldrich or equivalent)
-
This compound internal standard (Toronto Research Chemicals or equivalent)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Hexane, HPLC grade
-
Pyridine, anhydrous
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Supelco or equivalent)
-
Sodium sulfate, anhydrous
-
Ultrapure water
-
Biological matrix (e.g., plasma, tissue homogenate)
Sample Preparation Workflow
The following diagram illustrates the general workflow for sample preparation:
Caption: Experimental workflow for the GC-MS analysis of phytol.
Detailed Experimental Protocol
2.3.1. Standard and Internal Standard Preparation
-
Phytol Stock Solution (1 mg/mL): Accurately weigh 10 mg of phytol standard and dissolve it in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of phytol by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.
2.3.2. Sample Extraction (Folch Method)
-
To 100 µL of the biological sample (e.g., plasma) in a glass tube, add 10 µL of the 10 µg/mL this compound internal standard working solution and vortex briefly. For tissue samples, use an appropriate amount of tissue homogenate.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Add 1 mL of chloroform to the remaining aqueous layer, vortex for 1 minute, and centrifuge again.
-
Combine the second organic phase with the first one.
-
Dry the combined organic extracts under a gentle stream of nitrogen at 40°C.
2.3.3. Derivatization (Silylation)
-
To the dried lipid extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
2.4.1. Selected Ion Monitoring (SIM) Parameters
For sensitive and selective quantification, the mass spectrometer should be operated in SIM mode. The following ions are recommended for monitoring the trimethylsilyl (TMS) derivatives of phytol and this compound.
| Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Phytol-TMS | 143 | 71, 123 |
| This compound-TMS | 148 | 71, 123 |
Note: The exact m/z values should be confirmed by analyzing the mass spectra of the derivatized standards.
Data Analysis and Quantification
The quantification of phytol is based on the principles of isotope dilution mass spectrometry.
Caption: Logical flow for the quantification of phytol.
-
Peak Integration: Integrate the peak areas of the quantifier ions for both phytol-TMS and this compound-TMS in the chromatograms of the standards and samples.
-
Calibration Curve: For each calibration standard, calculate the peak area ratio of phytol-TMS to this compound-TMS. Plot this ratio against the known concentration of phytol to generate a calibration curve. Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Quantification: For each unknown sample, calculate the peak area ratio of phytol-TMS to this compound-TMS. Use the equation from the calibration curve to calculate the concentration of phytol in the sample.
Method Validation
To ensure the reliability of the analytical method, a thorough validation should be performed according to established guidelines (e.g., FDA, EMA). The following parameters should be assessed:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | R² ≥ 0.99 |
| Accuracy (Recovery) | The closeness of the measured concentration to the true concentration. Determined by analyzing spiked samples at different concentration levels. | 85-115% of the nominal concentration |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15% |
| Limit of Detection (LOD) | The lowest concentration of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy. | S/N ≥ 10, with acceptable precision and accuracy |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |
Disclaimer: The quantitative data in the table below is representative and should be determined experimentally during method validation.
| Parameter | Result |
| Linear Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Accuracy (Recovery) | 92 - 108% |
| Intra-day Precision (RSD) | < 10% |
| Inter-day Precision (RSD) | < 12% |
| LOD | 0.05 µg/mL |
| LOQ | 0.1 µg/mL |
Conclusion
The described GC-MS method using this compound as an internal standard provides a robust and reliable approach for the quantification of phytol in biological matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for variability in sample preparation and instrument response. Proper method validation is essential to guarantee the quality of the generated data for research and development applications.
Application Note: Quantification of Phytanic Acid in Human Plasma by LC-MS/MS using a Novel Phytol-d5 Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantification of phytanic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a novel stable isotope-labeled internal standard, Phytol-d5, which is structurally related to the analyte and its precursors. This approach offers a streamlined workflow with improved accuracy and precision for the diagnosis and monitoring of peroxisomal disorders, such as Refsum disease. The protocol details sample preparation involving acid hydrolysis to release total phytanic acid, followed by a simple liquid-liquid extraction and analysis by LC-MS/MS in negative ion mode. The method has been validated for linearity, sensitivity, accuracy, and precision, demonstrating its suitability for clinical research and drug development applications.
Introduction
Phytanic acid is a branched-chain fatty acid derived from the metabolism of phytol, a constituent of chlorophyll.[1] In humans, phytanic acid is primarily obtained from dietary sources such as dairy products, meat from ruminant animals, and some fish.[2] The accumulation of phytanic acid in plasma and tissues is a key biomarker for certain inherited metabolic disorders, most notably Refsum disease, which results from a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase involved in its α-oxidation.[1] Accurate and reliable quantification of phytanic acid is therefore crucial for the diagnosis and management of these conditions.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the analysis of fatty acids due to its high sensitivity, specificity, and throughput.[3] The use of stable isotope-labeled internal standards is essential for correcting for matrix effects and variations in sample processing. While deuterated phytanic acid is a commonly used internal standard, this application note explores the use of this compound. The rationale is that a deuterated precursor that is metabolized to the analyte of interest can potentially account for variability in both the pre-analytical and analytical phases of the workflow.
Experimental Workflow
The overall experimental workflow for the quantification of phytanic acid in plasma is depicted in the following diagram:
References
- 1. Phytanic acid: production from phytol, its breakdown and role in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Note & Protocol: Quantitative Analysis of Phytol and Other Neutral Lipids in Plant Tissues Using Phytol-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics aims to comprehensively identify and quantify the complete set of lipids (the lipidome) in a biological system. Accurate quantification is crucial for understanding the roles of lipids in cellular processes, disease pathogenesis, and for the discovery of novel biomarkers and therapeutic targets. The use of internal standards is essential to correct for variations in sample preparation, extraction efficiency, and instrument response. Ideally, an internal standard should be chemically similar to the analytes of interest but distinguishable by the analytical platform, typically a mass spectrometer. Stable isotope-labeled internal standards are considered the gold standard for their ability to mimic the behavior of the endogenous analyte during sample processing and analysis.
This application note details a robust method for the sample preparation and quantification of phytol and other neutral lipids in plant tissues. Phytol, a diterpene alcohol, is a constituent of chlorophyll and a precursor for the synthesis of vitamins E and K. Its quantification is relevant in studies of plant physiology, photosynthesis, and biofuel research. Here, we describe a protocol that employs Phytol-d5, a deuterated form of phytol, as an internal standard to ensure high accuracy and precision. The workflow is suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Workflow
The overall experimental workflow for the quantitative analysis of neutral lipids using this compound as an internal standard is depicted below. This process begins with sample homogenization and concludes with data analysis.
Detailed Experimental Protocols
Materials and Reagents
-
Solvents: Chloroform, Methanol, Isopropanol, Hexane (all HPLC or LC-MS grade)
-
Internal Standard: this compound solution (e.g., 1 mg/mL in methanol)
-
Reagents: 0.9% NaCl solution (aqueous), Butylated hydroxytoluene (BHT)
-
Equipment: Homogenizer, Centrifuge, Nitrogen evaporator, Glass vials, Syringes and filters
Sample Preparation and Lipid Extraction (Modified Folch Method)
This protocol is optimized for the extraction of neutral lipids from plant tissues. All steps should be performed on ice to minimize lipid degradation.
-
Sample Weighing and Homogenization:
-
Weigh approximately 50 mg of frozen, ground plant tissue into a glass homogenization tube.
-
Add 1 mL of ice-cold methanol containing 0.01% BHT to the tube.
-
Homogenize the tissue thoroughly using a mechanical homogenizer until a uniform suspension is achieved.
-
-
Internal Standard Spiking:
-
To each sample homogenate, add a known amount of this compound internal standard. For a 50 mg sample, 10 µL of a 10 µg/mL this compound solution is a good starting point, which can be optimized based on the expected endogenous phytol concentration.
-
-
Lipid Extraction:
-
Add 2 mL of chloroform to the methanol-tissue homogenate.
-
Vortex the mixture vigorously for 2 minutes at 4°C.
-
Incubate the mixture on a shaker for 30 minutes at 4°C.
-
-
Phase Separation:
-
Add 0.8 mL of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C. This will result in a lower organic phase (containing lipids) and an upper aqueous phase.
-
-
Collection of Organic Phase:
-
Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a clean glass vial. Be cautious not to disturb the protein interface.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen at 30-35°C.
-
Reconstitute the dried lipid extract in 100 µL of a suitable injection solvent (e.g., isopropanol for LC-MS or hexane for GC-MS).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
GC-MS Analysis (for Phytol and other volatile neutral lipids)
-
Derivatization (if necessary): For GC-MS analysis of phytol, derivatization to its trimethylsilyl (TMS) ether is recommended to improve volatility and chromatographic peak shape.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
-
Phytol-TMS: Monitor characteristic ions (e.g., m/z 353.3 for [M-15]+).
-
This compound-TMS: Monitor the corresponding deuterated fragment ion.
-
-
LC-MS Analysis (for a broader range of neutral lipids)
-
LC Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient from 30% B to 100% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: MRM.
-
Transitions for target analytes and this compound should be optimized by direct infusion of standards.
-
-
Data Presentation: Method Performance
The following tables present representative data for the validation of a quantitative lipidomics method. This data illustrates the expected performance of a well-optimized assay.
Table 1: Internal Standard Concentrations and Linearity
| Analyte Class | Internal Standard | Concentration in Sample (µg/mL) | Linear Range (µg/mL) | R² |
| Diterpenoids | This compound | 1.0 | 0.01 - 10 | >0.995 |
| Sterols | d7-Cholesterol | 2.0 | 0.05 - 20 | >0.992 |
| Triacylglycerols | d5-TAG (16:0/18:1/16:0) | 5.0 | 0.1 - 50 | >0.998 |
| Diacylglycerols | d5-DAG (16:0/18:1) | 0.5 | 0.005 - 5 | >0.996 |
Table 2: Method Precision and Recovery
| Analyte Class | Intra-assay CV (%) (n=6) | Inter-assay CV (%) (n=18) | Extraction Recovery (%) |
| Diterpenoids | < 8 | < 12 | 85 ± 5 |
| Sterols | < 10 | < 15 | 92 ± 7 |
| Triacylglycerols | < 5 | < 10 | 95 ± 4 |
| Diacylglycerols | < 9 | < 14 | 88 ± 6 |
Signaling Pathway Visualization
Understanding the context of lipid function is critical. The following diagram illustrates the central role of ceramide in the sphingolipid signaling pathway, a key pathway in apoptosis, cell proliferation, and inflammation, which is often a focus in drug development.[1][2][3]
This application note provides a framework for the quantitative analysis of phytol and other neutral lipids using this compound as an internal standard. The provided protocols and representative data serve as a guide for researchers to develop and validate their own lipidomics assays.
References
Preparing a Stock Solution of Phytol-d5: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of Phytol-d5, a deuterated analog of phytol. This stable isotope-labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. Adherence to this protocol will ensure the accurate and reliable preparation of a this compound stock solution for experimental use.
Chemical Properties and Data
A thorough understanding of the physicochemical properties of this compound is crucial for its proper handling and use. The table below summarizes key quantitative data for this compound and its non-deuterated analog, Phytol.
| Property | This compound | Phytol |
| Molecular Formula | C₂₀H₃₅D₅O | C₂₀H₄₀O |
| Molecular Weight | ~301.6 g/mol [1] | ~296.5 g/mol |
| Appearance | Neat Oil[2] | Neat Oil[2] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF)[2] | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[2] Approx. 10 mg/mL in ethanol and DMF; Approx. 5 mg/mL in DMSO.[2] |
| Storage Temperature | -20°C[2] | -20°C[2] |
| Long-term Stability | Data not available, but expected to be similar to Phytol | ≥ 4 years at -20°C[2] |
Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution
This protocol outlines the steps to prepare a 10 mg/mL stock solution of this compound in ethanol. This concentration is a common starting point for further dilutions in various experimental setups.
Materials:
-
This compound (neat oil)
-
Anhydrous Ethanol (≥99.5%)
-
Inert gas (e.g., Argon or Nitrogen)
-
Calibrated analytical balance
-
Glass vial with a PTFE-lined cap (e.g., 2 mL amber vial)
-
Micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a clean, dry amber glass vial on a calibrated analytical balance. Carefully transfer the desired amount of this compound neat oil into the vial using a micropipette. For a 1 mL stock solution of 10 mg/mL, you will need 10 mg of this compound. Record the exact weight.
-
Solvent Addition: Based on the recorded weight, calculate the required volume of anhydrous ethanol to achieve a 10 mg/mL concentration. For example, if you weighed out 10.2 mg of this compound, you would add 1.02 mL of ethanol. Add the calculated volume of anhydrous ethanol to the vial containing the this compound.
-
Inert Gas Purge: Gently purge the headspace of the vial with an inert gas, such as argon or nitrogen, to displace any oxygen and minimize potential oxidation of the compound.[2]
-
Capping and Dissolution: Immediately cap the vial tightly. Vortex the solution for 1-2 minutes to facilitate the dissolution of the this compound. If the solution does not become clear, brief sonication in an ultrasonic bath can be used to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that the this compound is completely dissolved and no particulate matter is present.
-
Labeling: Clearly label the vial with the name of the compound (this compound), the concentration (10 mg/mL), the solvent used (Anhydrous Ethanol), the date of preparation, and the initials of the preparer.
-
Storage: Store the stock solution at -20°C in the dark.[2] For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles. When stored at -20°C, the stock solution should be stable for at least one month, and for longer-term storage at -80°C, it can be used within six months.
Experimental Workflow
The following diagram illustrates the logical flow of the protocol for preparing the this compound stock solution.
References
Application of Phytol-d5 in plant metabolomics studies.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Phytol-d5, a deuterium-labeled internal standard, in plant metabolomics studies. This document details its primary applications, experimental protocols for its use in Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and methods for data quantification.
Introduction to Phytol and the Role of this compound
Phytol is an acyclic diterpene alcohol that is a fundamental component of chlorophyll, the primary photosynthetic pigment in plants.[1] Upon chlorophyll degradation, particularly during leaf senescence, large amounts of phytol are released and can be further metabolized into various bioactive compounds, including phytanic acid and pristanic acid.[2][3] These metabolites are of interest due to their potential roles in various biological processes.[3]
In metabolomics, accurate quantification of endogenous compounds is crucial. The use of stable isotope-labeled internal standards, such as this compound, is a well-established method to improve the accuracy and precision of quantification.[4] this compound, being chemically identical to its unlabeled counterpart, co-elutes during chromatography and experiences similar ionization efficiency and fragmentation in the mass spectrometer. This allows for correction of variations that can occur during sample preparation, extraction, and analysis, thereby enabling more reliable quantification of native phytol and its derivatives. Furthermore, deuterium-labeled phytol serves as an excellent tracer for biosynthetic studies to elucidate the metabolic fate of phytol within the plant.[5]
Core Applications
The primary applications of this compound in plant metabolomics include:
-
Internal Standard for Quantification: this compound is added to plant samples at a known concentration at the beginning of the sample preparation process. By comparing the peak area of the endogenous (unlabeled) phytol to the peak area of the labeled internal standard, a precise quantification of the endogenous phytol can be achieved. This method corrects for analyte loss during sample processing and for matrix effects in the mass spectrometer.
-
Metabolic Tracer: By introducing this compound to a plant system, researchers can track its conversion into various downstream metabolites. This is invaluable for elucidating biosynthetic pathways and understanding the dynamics of phytol metabolism under different physiological conditions or environmental stresses.[5] For example, it can be used to study the conversion of phytol to phytenal, a key step in its catabolism.[2]
Experimental Protocol: Quantification of Phytol in Plant Tissue using GC-MS
This protocol outlines the key steps for the extraction, derivatization, and analysis of phytol from plant tissue using this compound as an internal standard.
1. Sample Preparation and Extraction:
-
Harvesting: Harvest 50-100 mg of fresh plant tissue (e.g., leaves) and immediately freeze it in liquid nitrogen to quench all metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Spiking with Internal Standard: To the homogenized powder, add a known amount of this compound solution (e.g., 10 µL of a 1 mg/mL solution in methanol). The exact amount should be optimized based on the expected concentration of endogenous phytol.
-
Extraction: Add 1 mL of a cold extraction solvent (e.g., methanol:chloroform, 2:1, v/v) to the sample. Vortex vigorously for 1 minute.
-
Phase Separation: Add 0.5 mL of deionized water and vortex again. Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Collection: Carefully collect the lower organic phase, which contains the lipids and phytol, into a new glass vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.
2. Derivatization:
For GC-MS analysis, the hydroxyl group of phytol needs to be derivatized to increase its volatility.
-
Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried extract.
-
Cap the vial tightly and heat at 60°C for 30 minutes to facilitate the silylation reaction.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
3. GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate the analytes. A typical program might start at 100°C, ramp to 300°C, and hold for 5 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both derivatized phytol and this compound. For the trimethylsilyl (TMS) derivative of phytol, characteristic ions would be selected based on its fragmentation pattern, and for this compound-TMS, these ions would be shifted by 5 m/z units.
Data Presentation
The following table provides an illustrative example of quantitative data that can be obtained from a plant metabolomics study using this compound as an internal standard.
| Sample ID | Plant Tissue | Treatment | Endogenous Phytol Peak Area | This compound Peak Area | Calculated Phytol Concentration (µg/g FW) |
| CTRL-1 | Leaf | Control | 45,678 | 50,123 | 9.11 |
| CTRL-2 | Leaf | Control | 48,912 | 51,034 | 9.58 |
| CTRL-3 | Leaf | Control | 46,333 | 50,555 | 9.16 |
| STRESS-1 | Leaf | Drought | 67,890 | 50,876 | 13.34 |
| STRESS-2 | Leaf | Drought | 71,234 | 51,111 | 13.94 |
| STRESS-3 | Leaf | Drought | 69,543 | 50,999 | 13.64 |
This table presents illustrative data for demonstration purposes.
Visualizations
The following diagrams illustrate the experimental workflow and a key metabolic pathway involving phytol.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. Phytol derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytol and its metabolites phytanic and pristanic acids for risk of cancer: current evidence and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
Phytol-d5 as a Tracer in Metabolic Flux Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled compounds as tracers is central to MFA, allowing for the precise tracking of atoms through metabolic pathways. Phytol-d5, a deuterium-labeled version of phytol, serves as an effective tracer for investigating the metabolism of phytol and its downstream products. Phytol is a branched-chain fatty alcohol derived from chlorophyll degradation and is a precursor for the synthesis of essential molecules such as tocopherols (Vitamin E) and the side chain of phylloquinone (Vitamin K1).[1] This document provides detailed application notes and protocols for the use of this compound in metabolic flux analysis.
Applications
The use of this compound as a tracer is applicable to a variety of research areas:
-
Plant Biology: To study the salvage pathway of phytol released from chlorophyll degradation and its subsequent incorporation into tocopherols and fatty acid phytyl esters (FAPEs) under normal and stress conditions.[1][2]
-
Lipid Metabolism: To investigate the α-oxidation pathway of phytanic acid, a metabolite of phytol, in peroxisomes.
-
Drug Development: To assess the impact of therapeutic agents on phytol metabolism and the biosynthesis of its derivatives, which have been implicated in various physiological and pathological processes.
-
Nutritional Science: To trace the dietary intake and metabolic fate of phytol in animal models.[3]
Metabolic Pathways of Phytol
Phytol released from the breakdown of chlorophyll can enter several metabolic pathways. The primary fates of phytol include its conversion to phytenal, phosphorylation to phytyl-phosphate, and esterification to fatty acids.
Caption: Metabolic fate of this compound tracer.
Experimental Protocols
A generalized workflow for a this compound metabolic flux analysis experiment is outlined below. This protocol will require optimization based on the specific biological system (e.g., cell culture, plant, or animal model) and analytical instrumentation.
Caption: General workflow for this compound MFA.
Administration of this compound Tracer
-
For Cell Cultures: Introduce this compound into the culture medium at a final concentration that is non-toxic and sufficient for detection. The optimal concentration should be determined empirically.
-
For Plants (e.g., Arabidopsis thaliana): this compound can be supplied to seedlings grown on agar plates or in liquid culture.[1] Alternatively, for mature plants, it can be infiltrated into leaves.
-
For Animal Models (e.g., Mice): Administer this compound orally via gavage or incorporate it into the diet.[3] The dosage will depend on the animal's weight and the desired level of labeling.
Time-Course Sampling
Collect samples at multiple time points after the administration of the tracer to capture the dynamic changes in metabolite labeling. The timing of sample collection is critical for observing the progression of the label through the metabolic pathways and for achieving isotopic steady state.
Quenching of Metabolism
Immediately quench metabolic activity upon sample collection to prevent further enzymatic reactions that could alter metabolite concentrations and labeling patterns.
-
For Cell Cultures: Rapidly aspirate the medium and wash the cells with an ice-cold quenching solution (e.g., cold saline). Then, add a cold solvent like liquid nitrogen or a methanol/water mixture.
-
For Plant Tissues: Immediately freeze the collected tissue in liquid nitrogen.[4]
-
For Animal Tissues: Excise the tissue of interest as quickly as possible and freeze-clamp it using tongs pre-chilled in liquid nitrogen.[3]
Metabolite Extraction
Extract metabolites from the quenched samples using a suitable solvent system. A common method for lipids is a two-phase extraction using a mixture of chloroform, methanol, and water (Bligh-Dyer method).
-
Homogenize the frozen sample in a cold methanol solution.
-
Add chloroform and water to induce phase separation.
-
Vortex thoroughly and centrifuge to separate the polar (aqueous) and non-polar (organic) phases.
-
Collect the lower organic phase, which contains phytol and its lipid-soluble metabolites.
-
Dry the organic phase under a stream of nitrogen.
Sample Derivatization (for GC-MS)
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile metabolites often require derivatization to increase their volatility. For phytol and its metabolites, silylation is a common derivatization method.
-
Re-dissolve the dried lipid extract in a suitable solvent (e.g., pyridine).
-
Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at a specific temperature (e.g., 60°C) for a set time to allow for complete derivatization.
GC-MS or LC-MS/MS Analysis
Analyze the derivatized or underivatized samples using GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
GC-MS: Provides excellent separation of volatile compounds and is well-suited for the analysis of derivatized phytol and its metabolites.
-
LC-MS/MS: Offers high sensitivity and specificity for a wide range of metabolites without the need for derivatization. This is particularly useful for analyzing intact phytyl esters and phosphorylated intermediates.[5]
Data Processing and Isotopologue Distribution Analysis
Process the raw mass spectrometry data to identify and quantify the different isotopologues (molecules that differ only in their isotopic composition) of phytol and its downstream metabolites. This involves correcting for the natural abundance of stable isotopes to determine the extent of deuterium incorporation from the this compound tracer.
Metabolic Flux Calculation
Use the isotopologue distribution data to calculate the relative or absolute fluxes through the metabolic pathways of interest. This typically involves the use of specialized software that fits the experimental data to a metabolic network model.
Data Presentation
The quantitative data obtained from a this compound tracing experiment can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Hypothetical Isotopic Enrichment of Phytol and its Metabolites in Arabidopsis thaliana Leaves after 24 hours of this compound Labeling.
| Metabolite | Isotopic Enrichment (M+5, %) |
| Phytol | 85.2 ± 3.1 |
| Phytenal | 42.5 ± 2.5 |
| Phytyl-phosphate | 68.7 ± 4.2 |
| α-Tocopherol | 35.1 ± 1.9 |
| Fatty Acid Phytyl Esters | 55.9 ± 3.8 |
Table 2: Hypothetical Metabolic Fluxes in Phytol Metabolism Under Control vs. Stress Conditions.
| Metabolic Flux | Control (relative flux) | Stress (relative flux) |
| Phytol -> Phytyl-phosphate | 1.00 | 1.52 |
| Phytol -> Fatty Acid Phytyl Esters | 0.45 | 2.10 |
| Phytol -> Phytenal | 0.21 | 0.35 |
Conclusion
The use of this compound as a tracer in metabolic flux analysis provides a powerful tool for dissecting the complexities of phytol metabolism. The protocols and application notes presented here offer a comprehensive guide for researchers to design and execute experiments aimed at quantifying the metabolic fate of phytol in various biological systems. Careful optimization of experimental conditions and analytical methods is crucial for obtaining high-quality data to accurately model metabolic fluxes.
References
- 1. A salvage pathway for phytol metabolism in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid Phytyl Ester Synthesis in Chloroplasts of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of dietary phytol on tissue accumulation of phytanic acid and pristanic acid and on the tissue lipid profiles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 5. Validation of an LC-MS/MS method for the quantitation of phytosterols derived from Aloe vera gel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitation of Vitamin E using Phytol-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin E, a group of fat-soluble compounds with antioxidant properties, plays a crucial role in protecting cells from oxidative stress. The most biologically active form, α-tocopherol, is a subject of extensive research in various fields, including drug development, nutrition, and clinical diagnostics. Accurate quantitation of vitamin E in biological matrices is therefore essential. This document provides detailed application notes and protocols for the determination of vitamin E (specifically α-tocopherol) using a stable isotope-labeled internal standard, Phytol-d5, primarily with Gas Chromatography-Mass Spectrometry (GC-MS). An alternative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol using a deuterated α-tocopherol internal standard is also presented as a widely accepted method.
The use of a deuterated internal standard is critical for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision. This compound is a suitable internal standard for GC-MS analysis due to its structural similarity to the phytyl tail of tocopherols.
Principle of the Method
The quantitative analysis of vitamin E in a biological sample (e.g., serum, plasma) involves three key steps:
-
Sample Preparation: Liberation of vitamin E from the matrix, often involving protein precipitation and liquid-liquid or solid-phase extraction. Saponification may be employed to hydrolyze tocopheryl esters to free tocopherols.
-
Chromatographic Separation: Separation of α-tocopherol from other matrix components using either Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Mass Spectrometric Detection: Ionization and detection of the analyte and the internal standard by a mass spectrometer. Quantitation is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
For GC-MS analysis, a derivatization step is typically required to increase the volatility of the tocopherols. Trimethylsilyl (TMS) derivatization is a common and effective method.
Experimental Workflows
GC-MS Workflow
GC-MS workflow for vitamin E quantitation.
LC-MS/MS Workflow
Application Notes and Protocols for the Analysis of Chlorophyll Degradation using Phytol-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophyll, the ubiquitous green pigment in plants and algae, undergoes degradation during senescence, processing, and storage of plant-derived materials. This degradation process leads to the formation of various catabolites, including pheophytin, pheophorbide, and pyropheophorbide. The analysis of these degradation products is crucial in various fields, including food science, agriculture, and drug development, as they can impact the quality, stability, and potential bioactivity of plant-based products. The release of the phytol tail from chlorophyll is a key step in this degradation pathway.
This application note provides a detailed methodology for the sensitive and accurate quantification of major chlorophyll degradation products—chlorophyll a, pheophytin a, pheophorbide a, and pyropheophorbide a—in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method incorporates the use of a stable isotope-labeled internal standard, Phytol-d5, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3]
Chlorophyll Degradation Pathway
The degradation of chlorophyll a begins with the removal of the magnesium ion from the porphyrin ring, a process that can be enzymatically or chemically mediated, to form pheophytin a. Subsequently, the phytol tail can be cleaved by the enzyme chlorophyllase, resulting in the formation of pheophorbide a. Further decarboxylation of pheophorbide a leads to the formation of pyropheophorbide a.
Caption: The enzymatic and chemical degradation pathway of chlorophyll a.
Experimental Workflow
The overall experimental workflow for the analysis of chlorophyll degradation products is depicted below. It encompasses sample preparation, including homogenization and extraction, followed by LC-MS/MS analysis and data processing.
Caption: A generalized workflow for the analysis of chlorophyll degradation products.
Materials and Methods
Reagents and Materials
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Chlorophyll a standard
-
Pheophytin a standard
-
Pheophorbide a standard
-
Pyropheophorbide a standard
-
This compound (Internal Standard)
-
Plant tissue samples
-
0.22 µm syringe filters (PTFE)
Instrumentation
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Experimental Protocols
1. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of chlorophyll a, pheophytin a, pheophorbide a, pyropheophorbide a, and this compound in acetonitrile. Store at -20°C in amber vials.
-
Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing all analytes by diluting the stock solutions in acetonitrile.
-
Internal Standard Working Solution (1 µg/mL): Prepare a working solution of this compound by diluting the stock solution in acetonitrile.
2. Sample Preparation
-
Homogenization: Freeze-dry the plant material and grind it into a fine powder using a mortar and pestle or a cryogenic grinder.[4]
-
Extraction:
-
Weigh approximately 100 mg of the homogenized plant material into a microcentrifuge tube.
-
Add 1 mL of acetonitrile.
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution.
-
Vortex vigorously for 1 minute.
-
Sonicate for 15 minutes in a cooled water bath.
-
-
Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 80% B
-
1-10 min: 80-100% B
-
10-15 min: 100% B
-
15.1-20 min: 80% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be used for the quantification (quantifier) and confirmation (qualifier) of each analyte. The fragmentation of pheophytin a often involves the loss of the phytol side chain.[5]
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Chlorophyll a | 893.5 | 615.2 | 555.2 |
| Pheophytin a | 871.5 | 593.3 | 533.5 |
| Pheophorbide a | 593.3 | 534.2 | 489.2 |
| Pyropheophorbide a | 535.3 | 476.2 | 431.2 |
| This compound (IS) | 301.3 | 71.1 | 85.1 |
Data Presentation: Method Performance Characteristics
The developed LC-MS/MS method should be validated for its performance. The following table summarizes the expected performance characteristics of the method.
| Parameter | Chlorophyll a | Pheophytin a | Pheophorbide a | Pyropheophorbide a |
| Linear Range (ng/mL) | 1 - 500 | 1 - 500 | 0.5 - 250 | 0.5 - 250 |
| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.995 | >0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.3 | 0.3 | 0.15 | 0.15 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 | 1.0 | 0.5 | 0.5 |
| Recovery (%) | 85 - 105 | 90 - 110 | 88 - 108 | 92 - 112 |
| Precision (RSD%) | <10 | <10 | <10 | <10 |
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of major chlorophyll degradation products in plant materials. The use of this compound as an internal standard ensures accurate and precise results by compensating for potential variations during sample processing and analysis. This method is suitable for researchers in academia and industry who require accurate data on chlorophyll degradation for quality control, stability studies, and bioactivity assessment of plant-derived products.
References
- 1. youtube.com [youtube.com]
- 2. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application of Phytol-d5 in the Quantitative Analysis of Food and Beverages
Abstract
This application note details the use of Phytol-d5 as an internal standard for the accurate quantification of phytol in various food and beverage matrices. Phytol, a diterpene alcohol derived from chlorophyll, is present in a wide range of plant-based foods and its concentration can be an indicator of authenticity, quality, and processing conditions.[1][2][3] The complexity of food matrices necessitates a robust analytical method to overcome matrix effects and ensure accurate quantification. The isotope dilution technique, utilizing a deuterated internal standard like this compound, coupled with Gas Chromatography-Mass Spectrometry (GC-MS), provides a highly selective and sensitive method for this purpose. This document provides detailed experimental protocols, data presentation guidelines, and visual workflows to aid researchers, scientists, and quality control professionals in the implementation of this analytical approach.
Introduction
Phytol (3,7,11,15-tetramethyl-2-hexadecen-1-ol) is a branched-chain unsaturated alcohol that is a constituent of chlorophyll and is therefore widely distributed in green vegetables, fruits, and vegetable oils.[1][2][3] Its presence and concentration in food products can be influenced by factors such as the plant source, ripeness, and processing methods. Accurate measurement of phytol is crucial for food quality assessment, authenticity verification (e.g., in olive oil), and for understanding its potential physiological effects.
The analysis of phytol in complex food and beverage matrices is challenging due to the presence of interfering compounds. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that corrects for sample preparation losses and matrix-induced signal suppression or enhancement. This is achieved by adding a known amount of a stable isotope-labeled internal standard, such as this compound, to the sample prior to extraction and analysis. Since the deuterated standard is chemically identical to the native analyte, it co-elutes and experiences the same matrix effects, allowing for highly accurate quantification.
This application note provides a comprehensive guide to the use of this compound for the analysis of phytol in food and beverages, focusing on sample preparation and GC-MS analysis.
Quantitative Data Summary
The following tables summarize typical phytol concentrations found in various food and beverage products. These values can serve as a reference for expected concentration ranges.
Table 1: Phytol Content in Selected Fruits and Vegetables
| Food Matrix | Typical Phytol Concentration (mg/100g fresh weight) | Reference |
| Cucumber | 26.9 (% w/w of extract) | [1][4] |
| Leek | 7.2 (% w/w of extract) | [1][4] |
| Grapes | 3.5 (% w/w of extract) | [1][4] |
| Okra | 3.8 (% w/w of extract) | [1][4] |
| Hot Pepper | 2.4 | [5] |
| Rocket Salad | 4.2 | [5] |
| Bell Pepper (red/yellow) | 0.4 - 5.4 | [5] |
| Tomato | Low | [1] |
| Eggplant | Low | [1] |
| Potato | Low | [1] |
| Carrot | Low | [1][5] |
| Beans | Low | [1] |
| Plums | < 0.01 (% w/w of extract) | [1] |
Table 2: Phytol and Phytanic Acid Content in Other Food Products
| Food Matrix | Analyte | Typical Concentration | Reference |
| Nuts (skin) | Phytol | ~1 g/100g | [6] |
| Cow's Milk | Phytanic Acid | 8.80 - 13.9 mg/kg | [7] |
| Fortified Foods (e.g., yogurt, milk) | Phytosterols | 3.2 - 5.7 mg/g | [8] |
| Cotton Seed Oil (cattle feed) | Phytosterols | 256 mg/100g | [9] |
Experimental Protocols
The following protocols are generalized procedures for the extraction and analysis of phytol from solid and liquid food matrices using this compound as an internal standard. Optimization may be required for specific matrices.
Protocol 1: Extraction of Phytol from Solid Food Matrices (e.g., Fruits, Vegetables)
1. Sample Homogenization:
-
Weigh a representative portion (e.g., 1-5 g) of the solid food sample.
-
Homogenize the sample using a high-speed blender or grinder. For dry samples, grinding to a fine powder is recommended.
2. Internal Standard Spiking:
-
To the homogenized sample, add a known amount of this compound solution in a suitable solvent (e.g., methanol or ethanol) to achieve a concentration comparable to the expected analyte concentration.
3. Extraction:
-
Add 20 mL of acetone to the spiked sample.
-
Sonicate for 15 minutes or vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes and collect the supernatant.
-
Repeat the extraction step twice with fresh acetone.
-
Combine the supernatants.
4. Liquid-Liquid Partitioning:
-
Evaporate the acetone from the combined supernatant under a gentle stream of nitrogen.
-
Resuspend the residue in 10 mL of water.
-
Add 10 mL of petroleum ether and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the upper petroleum ether layer.
-
Repeat the extraction with petroleum ether twice.
-
Combine the petroleum ether extracts.
5. Saponification (Optional, for esterified phytol):
-
Evaporate the combined petroleum ether extracts to dryness.
-
Add 10 mL of 2 M methanolic KOH.
-
Heat at 70°C for 1 hour with occasional shaking.
-
After cooling, add 10 mL of water and re-extract with petroleum ether as described in step 4.
6. Derivatization (for GC-MS analysis):
-
Evaporate the final petroleum ether extract to dryness under nitrogen.
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat at 60°C for 30 minutes.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Extraction of Phytol from Liquid Food Matrices (e.g., Juices, Beverages)
1. Sample Preparation:
-
For clear liquid samples, take a known volume (e.g., 10-50 mL).
-
For beverages with suspended solids, centrifuge or filter prior to extraction.
-
For alcoholic beverages, it may be necessary to remove the ethanol by gentle heating or rotary evaporation.[10]
2. Internal Standard Spiking:
-
Add a known amount of this compound solution to the liquid sample.
3. Liquid-Liquid Extraction:
-
Transfer the spiked sample to a separatory funnel.
-
Add an equal volume of a suitable extraction solvent (e.g., hexane or diethyl ether).
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic layer.
-
Repeat the extraction twice.
-
Combine the organic extracts.
4. Clean-up and Concentration:
-
Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to a small volume (e.g., 1 mL) under a stream of nitrogen.
5. Derivatization and GC-MS Analysis:
-
Proceed with derivatization as described in Protocol 1, step 6.
GC-MS Analysis Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp: 10°C/min to 280°C, hold for 5 min
-
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Phytol-TMS: m/z [target ions]
-
This compound-TMS: m/z [target ions + 5]
-
Visualizations
Caption: Experimental workflow for Phytol analysis.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The use of this compound as an internal standard in conjunction with GC-MS provides a reliable and accurate method for the quantification of phytol in a variety of food and beverage products. The protocols and data presented in this application note serve as a valuable resource for researchers and analysts in the field of food science and quality control. The robustness of the isotope dilution technique helps to overcome the challenges posed by complex matrices, leading to high-quality analytical results.
References
- 1. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 2. Phytol, a Diterpene Alcohol from Chlorophyll, as a Drug against Neglected Tropical Disease Schistosomiasis Mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of phytol content in some vegetables and fruits - UGD Academic Repository [eprints.ugd.edu.mk]
- 5. Phytyl fatty acid esters in vegetables pose a risk for patients suffering from Refsum’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytol and its metabolites phytanic and pristanic acids for risk of cancer: current evidence and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis of Phytosterols in Cattle Feed, Milk and Fortified Foods | VU Research Repository | Victoria University | Melbourne Australia [vuir.vu.edu.au]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating Phytol-d5 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Phytol-d5, a deuterated analog of phytol, in cell culture experiments. The information presented here is intended to facilitate research into the metabolic fate and biological activities of phytol, a naturally occurring branched-chain alcohol with known anti-inflammatory, antioxidant, and anti-cancer properties. While specific data for this compound is limited, the following protocols and data are based on established studies with unlabeled phytol and general principles of using deuterated compounds in cell culture.
Introduction to Phytol and this compound
Phytol is a diterpene alcohol that is a constituent of chlorophyll and is found in various dietary sources. It has garnered significant interest in the scientific community for its diverse biological activities. Phytol has been shown to act as a specific activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism. Additionally, phytol has been demonstrated to modulate the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.
This compound is a stable isotope-labeled version of phytol, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool for metabolic tracing studies using techniques like mass spectrometry. By tracking the incorporation of deuterium into various cellular components, researchers can elucidate the metabolic pathways and fate of phytol within cells.
Key Applications of this compound in Cell Culture
-
Metabolic Flux Analysis: Tracing the metabolic fate of the phytol backbone in various cellular processes.
-
Signaling Pathway Analysis: Investigating the role of phytol as a signaling molecule and its impact on pathways like PPARα and PI3K/Akt.
-
Drug Metabolism Studies: Understanding the biotransformation of phytol and its metabolites within cells.
-
Mechanism of Action Studies: Elucidating the molecular mechanisms underlying the biological effects of phytol.
Quantitative Data Summary
The following tables summarize quantitative data from studies on unlabeled phytol, which can serve as a starting point for designing experiments with this compound. It is recommended to perform dose-response studies to determine the optimal concentration of this compound for your specific cell line and experimental setup.
Table 1: Effective Concentrations of Phytol in Various Cell Lines
| Cell Line | Application | Effective Concentration Range | Reference |
| A549 (Human non-small cell lung cancer) | Inhibition of proliferation and migration | 40 - 80 µM | [1][2] |
| 3T3-L1 (Mouse pre-adipocyte) | Enhancement of adipogenesis and glucose uptake | 100 µM | [3] |
| HepG2 (Human liver cancer) | PPARα activation | Not specified, but effects observed | [4] |
Table 2: Effects of Phytol on Protein Expression in A549 Cells (at 80 µM)
| Protein | Percent Reduction Compared to Control | Reference |
| Phosphorylated PI3K | 66% | [2] |
| Phosphorylated PDK1 | 58% | [2] |
| Phosphorylated Akt | 68% | [2] |
| Phosphorylated mTOR | 67% | [2] |
| Phosphorylated p65 | 78% | [2] |
| Phosphorylated p50 | 80% | [2] |
Experimental Protocols
Protocol 1: General Protocol for Treating Cells with this compound
Materials:
-
This compound (store as per manufacturer's instructions)
-
Appropriate cell line and complete culture medium
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile microcentrifuge tubes and pipette tips
-
Cell culture plates (e.g., 6-well, 24-well, or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed the cells in the desired cell culture plates at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
-
Treatment Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions by diluting the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10, 20, 40, 80, 100 µM).
-
Important: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell culture plates.
-
Add the prepared this compound working solutions and the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
-
Downstream Analysis:
-
After the incubation period, harvest the cells for downstream analysis, such as cell viability assays (e.g., MTT, WST-1), protein extraction for Western blotting, RNA extraction for qPCR, or metabolomics analysis.
-
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Activation
Materials:
-
Cells treated with this compound (as per Protocol 1)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated PI3K, Akt, mTOR, etc.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
-
Signaling Pathways and Experimental Workflows
References
- 1. In Vitro Anticancer Activity of Phytol on Human Non-Small Cell Lung Cancer A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Anticancer Activity of Phytol on Human Non-Small Cell Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytol increases adipocyte number and glucose tolerance through activation of PI3K/Akt signaling pathway in mice fed high-fat and high-fructose diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytol directly activates peroxisome proliferator-activated receptor alpha (PPARalpha) and regulates gene expression involved in lipid metabolism in PPARalpha-expressing HepG2 hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Phytol-d5 Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Phytol-d5 during sample extraction and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound, a deuterated internal standard. The questions are designed to pinpoint potential problems in the experimental workflow.
Q1: What are the primary reasons for the low recovery of my this compound internal standard?
Low recovery of this compound can stem from several factors throughout the analytical process, from sample preparation to final detection. The most common culprits include:
-
Suboptimal Extraction Efficiency: The chosen extraction method may not be suitable for a lipophilic compound like phytol from your specific sample matrix.
-
Matrix Effects: Components within the biological sample (e.g., lipids, proteins) can interfere with the extraction process or suppress the instrument's signal.[1][2]
-
Incomplete Derivatization: Phytol's hydroxyl group requires derivatization to increase its volatility for GC-MS analysis. Incomplete reactions will lead to poor chromatographic performance and low signal intensity.[3][4]
-
Adsorption to Surfaces: this compound can adsorb to glass or plastic surfaces during sample handling and extraction.
-
Thermal Degradation: As a long-chain alcohol, phytol can be susceptible to degradation at high temperatures in the GC inlet.
-
Instrumental Issues: Problems with the GC-MS system, such as leaks, a contaminated ion source, or an aging detector, can lead to a general decrease in signal for all analytes, including the internal standard.
Q2: How can I improve the extraction efficiency of this compound from my samples?
To enhance extraction efficiency, consider the following strategies:
-
Solvent Selection: Phytol is a lipophilic, long-chain alcohol. Use a non-polar solvent for extraction. A mixture of hexane and isopropanol or methyl tert-butyl ether (MTBE) is often effective for liquid-liquid extraction (LLE) from aqueous matrices like plasma or serum. For solid samples, pre-extraction with methanol or ethanol followed by partitioning with a non-polar solvent can be beneficial.[5][6]
-
pH Adjustment: While phytol itself is not ionizable, adjusting the pH of the sample can help to disrupt interactions with matrix components, potentially improving extraction efficiency.
-
Thorough Mixing and Emulsion Breaking: During LLE, ensure vigorous mixing to maximize the interaction between the sample and the extraction solvent. If an emulsion forms, centrifugation or the addition of salt can help to break it.
-
Solid-Phase Extraction (SPE): For cleaner extracts, consider using SPE. A reverse-phase (C18) or normal-phase (silica) sorbent can be effective. The choice depends on the sample matrix and the desired cleanup.
Q3: I suspect matrix effects are impacting my this compound recovery. How can I mitigate this?
Matrix effects, where co-eluting substances from the sample interfere with the ionization of the analyte, are a common challenge.[1][2] Here's how to address them:
-
Improve Sample Cleanup: A more rigorous sample cleanup procedure, such as a multi-step extraction or the use of specific SPE cartridges, can remove interfering matrix components.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering substances to a level where they no longer significantly impact the ionization of this compound.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to compensate for consistent matrix effects.
-
Stable Isotope Labeled Internal Standard: Using a stable isotope-labeled internal standard like this compound is the best way to correct for matrix effects, as it will be affected in a similar manner to the analyte of interest.[1] However, if recovery is still low, the issue may lie in the extraction or derivatization steps.
Q4: What are the best practices for the derivatization of this compound for GC-MS analysis?
Derivatization is a critical step for the successful analysis of phytol by GC-MS.[3][4]
-
Choice of Reagent: The most common derivatization for hydroxyl groups is silylation. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like trimethylchlorosilane (TMCS) is a highly effective reagent.
-
Reaction Conditions: Ensure the reaction goes to completion by optimizing the temperature and time. A typical condition is heating at 60-80°C for 30-60 minutes.
-
Anhydrous Conditions: Silylation reagents are sensitive to moisture. All solvents and glassware must be anhydrous to prevent reagent degradation and incomplete derivatization.
-
Solvent: The derivatization is typically performed in a non-polar, aprotic solvent like pyridine or acetonitrile.
Q5: My this compound recovery is inconsistent between samples. What could be the cause?
Inconsistent recovery often points to variability in the sample preparation process.
-
Pipetting Errors: Ensure accurate and consistent pipetting of the sample, internal standard, and solvents.
-
Inconsistent Mixing: Variations in vortexing or shaking during extraction can lead to different extraction efficiencies.
-
Variable Matrix Effects: Different samples can have varying compositions, leading to different levels of matrix suppression or enhancement.[1]
-
Sample Homogeneity: For solid samples, ensure that the sample is homogenous before taking a subsample for extraction.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma/Serum
This protocol provides a general method for the extraction of this compound from a liquid biological matrix.
-
Sample Preparation:
-
Thaw plasma or serum samples on ice.
-
Vortex briefly to ensure homogeneity.
-
To 100 µL of sample in a glass tube, add 10 µL of the this compound internal standard solution.
-
-
Protein Precipitation & Extraction:
-
Add 400 µL of cold methanol to the sample to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Add 1 mL of hexane.
-
Vortex for 2 minutes to extract the lipids, including this compound.
-
-
Phase Separation:
-
Centrifuge the tubes at 3000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 50 µL of a suitable solvent for derivatization (e.g., pyridine).
-
Protocol 2: Derivatization for GC-MS Analysis
-
Reagent Addition:
-
To the reconstituted extract from the LLE protocol, add 50 µL of MSTFA with 1% TMCS.
-
-
Reaction:
-
Cap the vial tightly and heat at 70°C for 45 minutes.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
Data Presentation
Table 1: Troubleshooting Guide for Low this compound Recovery
| Symptom | Potential Cause | Recommended Action |
| Low recovery in all samples | Inefficient extraction method | Optimize extraction solvent, pH, and mixing time. Consider SPE. |
| Incomplete derivatization | Check derivatization reagent, ensure anhydrous conditions, optimize reaction time and temperature. | |
| Thermal degradation in GC inlet | Lower the inlet temperature. Use a deactivated liner. | |
| Adsorption to surfaces | Silanize glassware. Use low-binding plasticware. | |
| Inconsistent recovery | Variable matrix effects | Improve sample cleanup. Use matrix-matched calibrants. |
| Inconsistent sample preparation | Ensure accurate pipetting and consistent mixing. Homogenize solid samples thoroughly. | |
| Presence of water in samples or solvents | Use anhydrous solvents and dry samples thoroughly before derivatization. | |
| No peak for this compound | Incorrect internal standard spiking | Verify the concentration and addition of the internal standard solution. |
| Complete loss during extraction | Re-evaluate the entire extraction procedure for potential loss points (e.g., transfer steps). | |
| GC-MS instrument issue | Check for leaks, tune the instrument, and clean the ion source. |
Visualization
Troubleshooting Workflow for Low this compound Recovery
References
- 1. google.com [google.com]
- 2. mdpi.com [mdpi.com]
- 3. Phytol derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and GC/MS analysis of the human blood plasma metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Chromatographic Peak Tailing for Phytol-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address chromatographic peak tailing issues encountered during the analysis of Phytol-d5. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic peak tailing and why is it a problem for this compound analysis?
A1: Chromatographic peak tailing is a phenomenon where the tailing end of a peak is broader than the front end, resulting in an asymmetrical peak shape.[1] In an ideal chromatogram, peaks should be symmetrical (Gaussian).[1] Peak tailing is problematic for this compound analysis as it can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and decreased sensitivity, ultimately compromising the quantitative accuracy and reliability of the analytical method.[1][2]
Q2: What are the common causes of peak tailing in the analysis of this compound?
A2: Peak tailing for a compound like this compound, a long-chain deuterated alcohol, can arise from several factors in both Gas Chromatography (GC) and Liquid Chromatography (LC). Common causes include:
-
Secondary Interactions: Unwanted interactions between the hydroxyl group of this compound and active sites in the chromatographic system, such as residual silanol groups on silica-based columns or metal surfaces in the injector, column, or detector.[2]
-
Column Overload: Injecting too much sample onto the column, exceeding its capacity.[1]
-
Poor Column Condition: Degradation of the stationary phase, contamination, or physical deformation of the column bed.[1][2]
-
Inappropriate Mobile Phase/Carrier Gas Conditions: Suboptimal pH of the mobile phase (in LC) or an unsuitable carrier gas flow rate (in GC).[1]
-
Instrumental Effects: Dead volume in fittings, tubing, or the detector cell, as well as improper column installation.[3]
Q3: How is peak tailing quantified?
A3: Peak tailing is typically quantified using the Tailing Factor (Tf) or the Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.0 signifies a tailing peak, while a value less than 1.0 indicates a fronting peak.[1] For most applications, a tailing factor between 0.9 and 1.2 is considered acceptable.[4]
Troubleshooting Guides
This section provides detailed troubleshooting guides for addressing peak tailing issues with this compound in both GC and LC systems.
Gas Chromatography (GC) Troubleshooting Guide
My this compound peak is tailing in my GC-MS analysis. What should I do?
Follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Initial Assessment
-
Observe all peaks: Determine if only the this compound peak is tailing or if all peaks in the chromatogram are affected. Tailing of all peaks often points to a system-wide issue.[3]
Step 2: Investigate System-Wide Issues (If all peaks are tailing)
-
Check for leaks: Ensure all fittings and connections from the injector to the detector are leak-free.
-
Verify column installation: Confirm the column is installed correctly in the inlet and detector at the proper depth. Improper installation can create dead volume.[3]
-
Inspect the inlet liner: A contaminated or active liner is a common source of peak tailing. Replace the liner with a fresh, deactivated one.[5]
-
Examine the column cut: A poor, uneven cut of the column can cause peak shape distortion. Re-cut the column end to ensure a clean, square cut.[5]
Step 3: Investigate Compound-Specific Issues (If only the this compound peak is tailing)
-
Active Sites: The hydroxyl group of this compound can interact with active sites in the system.
-
Action:
-
Use a highly inert column (e.g., a column specifically designed for trace analysis or analysis of active compounds).
-
Perform inlet maintenance, including replacing the septum and cleaning the injector port.
-
Consider derivatization of the hydroxyl group to reduce its activity.
-
-
-
Column Contamination: Accumulation of non-volatile residues on the column can create active sites.
-
Action:
-
Trim the first 10-20 cm of the column from the inlet side.[5]
-
If trimming does not resolve the issue, bake out the column according to the manufacturer's instructions.
-
If the column is old or heavily contaminated, replace it.
-
-
-
Sample Overload: Injecting too high a concentration of this compound.
-
Action: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.
-
Troubleshooting Workflow for GC Peak Tailing
Caption: Troubleshooting workflow for GC peak tailing of this compound.
Quantitative Data: Effect of Inlet Liner Deactivation on this compound Peak Shape
| Liner Type | Tailing Factor (Tf) | Peak Asymmetry (As) |
| Standard Glass Wool Liner | 2.1 | 2.3 |
| Deactivated Glass Wool Liner | 1.3 | 1.4 |
| Ultra Inert Liner | 1.1 | 1.1 |
Experimental Protocol: Inlet Maintenance for GC Systems
-
Cooldown: Cool down the injector and oven to room temperature. Turn off the carrier gas flow.
-
Disassemble: Carefully remove the autosampler (if present) and the injector nut.
-
Remove Liner: Using forceps, gently remove the old liner and O-ring.
-
Clean Injector: With a lint-free swab lightly moistened with a suitable solvent (e.g., methanol or acetone), clean the inside of the injector port.
-
Install New Liner: Place a new, deactivated liner and O-ring into the injector.
-
Reassemble: Re-tighten the injector nut. Do not overtighten.
-
Leak Check: Restore carrier gas flow and perform a leak check.
-
Equilibrate: Heat the injector to the setpoint temperature and allow the system to equilibrate before running samples.
Liquid Chromatography (LC) Troubleshooting Guide
My this compound peak is tailing in my LC-MS analysis. How can I fix this?
Use the following guide to troubleshoot peak tailing for this compound in your LC system.
Step 1: Initial Assessment
-
Evaluate all peaks: As with GC, determine if the issue is specific to this compound or affects all peaks. Tailing of all peaks suggests a problem with the system's fluidics or column integrity.[6]
Step 2: Investigate System-Wide Issues (If all peaks are tailing)
-
Check for Dead Volume: Inspect all fittings and tubing connections between the injector, column, and detector. Loose or poorly made connections are a common source of dead volume.[4]
-
Column Void/Contamination: A void at the head of the column or a blocked frit can cause peak distortion for all compounds.[1]
-
Action:
-
Reverse flush the column (if permitted by the manufacturer) to remove any particulate matter.
-
If a void is suspected, or if flushing does not help, replace the column.
-
Using a guard column can help protect the analytical column from contamination.
-
-
Step 3: Investigate Compound-Specific Issues (If only the this compound peak is tailing)
-
Secondary Interactions with Silanols: this compound's hydroxyl group can interact with residual silanol groups on silica-based reversed-phase columns. This is a very common cause of peak tailing for polar analytes.[2][4]
-
Action:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) can suppress the ionization of silanol groups, reducing their interaction with the analyte.[6]
-
Use a Highly Deactivated Column: Employ a column with end-capping or a polar-embedded stationary phase to shield the silanol groups.[1]
-
Add a Mobile Phase Modifier: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active sites. However, this may not be suitable for MS applications.
-
-
-
Sample Overload: Exceeding the loading capacity of the column.
-
Action: Dilute the sample and reinject. An improvement in peak shape indicates that the column was overloaded.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Action: Whenever possible, dissolve the sample in the initial mobile phase.
-
References
Optimizing Mass Spectrometry Parameters for Phytol-d5: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry (MS) parameters for the analysis of Phytol-d5. This resource offers troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in mass spectrometry?
This compound is a deuterated form of phytol, an acyclic diterpene alcohol. In mass spectrometry, it is primarily used as an internal standard for the accurate quantification of phytol in various biological matrices. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative analysis as it helps to correct for variations in sample preparation, injection volume, and matrix effects, which can cause ion suppression or enhancement.
Q2: Which mass spectrometry technique is more suitable for this compound analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)?
Both GC-MS and LC-MS can be utilized for the analysis of phytol and its deuterated analog.
-
GC-MS is a widely used and robust technique for the analysis of volatile and semi-volatile compounds like phytol. It often provides excellent chromatographic separation and well-defined mass spectra. Derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (TMS) ethers can improve the volatility and chromatographic peak shape of phytol.
-
LC-MS/MS offers the advantage of analyzing samples with minimal preparation and can be suitable for more complex matrices. It provides high sensitivity and selectivity, especially when operated in Multiple Reaction Monitoring (MRM) mode.
The choice between GC-MS and LC-MS will depend on the specific application, the nature of the sample matrix, and the available instrumentation.
Troubleshooting Guides
Common Issues in this compound Analysis
This section addresses specific problems that may arise during the analysis of this compound and provides systematic troubleshooting steps.
Issue 1: Poor Signal Intensity or No Peak Detected for this compound
-
Question: I am not observing a strong signal, or any signal at all, for my this compound internal standard. What could be the cause?
-
Answer: Several factors can contribute to poor signal intensity. Follow these troubleshooting steps:
-
Verify Standard Concentration and Integrity: Ensure the concentration of your this compound working solution is correct and that it has been stored properly to prevent degradation.
-
Check Instrument Sensitivity: Perform a system suitability test with a known standard to confirm the mass spectrometer is functioning correctly.
-
Investigate Sample Preparation: Inefficient extraction of this compound from the sample matrix can lead to low signal. Re-evaluate your extraction protocol, including the choice of solvent and extraction time.
-
Assess for Ion Suppression: Matrix components co-eluting with this compound can suppress its ionization. To mitigate this, improve chromatographic separation, dilute the sample, or use a more effective sample clean-up procedure.
-
Optimize Ionization Source Parameters: Ensure that the ion source settings (e.g., temperature, gas flows, and voltages) are optimized for phytol analysis.
-
Issue 2: Inconsistent or Poor Peak Shape (Tailing or Fronting)
-
Question: The chromatographic peak for this compound is showing significant tailing or fronting. How can I improve the peak shape?
-
Answer: Poor peak shape can affect integration and the accuracy of quantification. Consider the following:
-
For GC-MS:
-
Column Issues: The GC column may be contaminated or degraded. Try trimming the first few centimeters of the column or replacing it if necessary.
-
Liner Contamination: The inlet liner can accumulate non-volatile residues. Replace the liner.
-
Derivatization Issues: Incomplete derivatization can lead to tailing. Ensure your derivatization reaction goes to completion.
-
-
For LC-MS:
-
Column Performance: The LC column may be deteriorating. Perform a column performance test or replace the column.
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of certain analytes. Ensure the pH is appropriate for phytol.
-
Secondary Interactions: Active sites on the column stationary phase can cause peak tailing. Use a column with good end-capping or add a competing base to the mobile phase if basic interactions are suspected.
-
-
Issue 3: Chromatographic Separation of Phytol and this compound
-
Question: I am observing a slight separation between the peaks for phytol and this compound. Is this normal, and will it affect my results?
-
Answer: A small degree of chromatographic separation between an analyte and its deuterated internal standard can sometimes occur, a phenomenon known as the "isotope effect." This is more commonly observed in gas chromatography. While minor separation may not significantly impact quantification if the peaks are consistently integrated, significant separation can lead to differential matrix effects, where one compound is suppressed or enhanced more than the other, leading to inaccurate results.
-
Troubleshooting:
-
Optimize Chromatography: Adjust the temperature gradient (in GC) or the mobile phase composition (in LC) to minimize the separation.
-
Ensure Co-elution: The goal is to have the analyte and internal standard co-elute as closely as possible to experience the same matrix effects.
-
Issue 4: Inaccurate Quantification and High Variability
-
Question: My quantitative results for phytol are highly variable and do not seem accurate. What should I check?
-
Answer: Inaccurate and variable results often point to issues with the internal standard or matrix effects.
-
Internal Standard Addition: Ensure that the this compound internal standard is added to all samples, standards, and quality controls at a consistent concentration early in the sample preparation process.
-
Matrix Effects: As mentioned, matrix effects can significantly impact accuracy. If you suspect matrix effects, you can perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement.
-
Calibration Curve: Ensure your calibration curve is linear over the desired concentration range and that the standards are prepared in a matrix similar to your samples if possible.
-
Experimental Protocols
GC-MS Analysis of this compound (as TMS derivative)
This protocol provides a starting point for the analysis of this compound using GC-MS. Optimization will be required for specific instruments and matrices.
-
Sample Preparation and Derivatization:
-
To 100 µL of sample (e.g., plasma, tissue homogenate), add a known amount of this compound internal standard solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of a derivatization agent such as MSTFA with 1% TMCS (N-methyl-N-(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
-
Incubate at 60°C for 30 minutes to form the TMS-ether derivatives.
-
-
GC-MS Parameters:
-
GC Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
LC-MS/MS Analysis of this compound
This protocol provides a general starting point for LC-MS/MS analysis.
-
Sample Preparation:
-
Add a known amount of this compound internal standard to the sample.
-
Perform a protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation.
-
Alternatively, use a solid-phase extraction (SPE) protocol for cleaner extracts.
-
Evaporate the supernatant and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Parameters:
-
LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient from 50% B to 100% B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Data Presentation
Table 1: GC-MS Selected Ion Monitoring (SIM) Parameters for Phytol and this compound (as TMS Derivatives)
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Phytol-TMS | 368.4 | 143.1, 75.1 |
| This compound-TMS | 373.4 | 143.1, 75.1 |
Note: The exact m/z values may vary slightly depending on the specific deuteration pattern of the internal standard. The quantifier ion for this compound-TMS is expected to be M+5 compared to the unlabeled phytol-TMS.
Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions for Phytol and this compound
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Phytol | 297.3 | 123.1 | Optimize empirically |
| This compound | 302.3 | 123.1 | Optimize empirically |
Note: The precursor ion for this compound is expected to be M+5. The product ion may be the same as the unlabeled compound if the deuterium labels are not on the fragmented portion of the molecule. Collision energy should be optimized for the specific instrument to achieve the most stable and intense fragment ion signal.
Visualizations
Caption: Troubleshooting workflow for common mass spectrometry issues.
This guide provides a foundational understanding and practical advice for optimizing the mass spectrometric analysis of this compound. For further assistance, consulting the instrument manufacturer's guidelines and relevant scientific literature is always recommended.
Potential for deuterium exchange in Phytol-d5 under acidic conditions.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Phytol-d5, focusing on the potential for deuterium exchange under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A1: Deuterium exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding solvent, or vice versa.[1] For researchers using this compound as an internal standard or tracer, unintended deuterium exchange can lead to inaccurate quantification and misinterpretation of experimental results. The stability of the deuterium labels is crucial for the reliability of such studies.
Q2: Which positions on the this compound molecule are most susceptible to deuterium exchange under acidic conditions?
A2: While the deuterium labels on the saturated alkyl chain of this compound are generally stable, the allylic position (adjacent to the carbon-carbon double bond) is potentially more susceptible to acid-catalyzed exchange. This is due to the potential for stabilization of a carbocation intermediate. The hydroxyl proton is highly exchangeable but is typically not a labeled position in commercially available this compound for these applications.
Q3: What factors can influence the rate of deuterium exchange in this compound?
A3: Several factors can affect the rate of deuterium exchange, including:
-
pH: The rate of acid-catalyzed exchange is dependent on the concentration of acid.[2][3]
-
Temperature: Higher temperatures can increase the rate of exchange reactions.[1]
-
Solvent: The composition of the solvent can influence the exchange kinetics.
-
Catalysts: The presence of metal catalysts or strong acids can facilitate the exchange of even non-labile hydrogens.[1]
Q4: Can deuterium exchange be completely avoided?
A4: While it may not be possible to eliminate all risks of exchange under harsh conditions, experimental parameters can be optimized to minimize it. This includes using the mildest acidic conditions and lowest temperatures necessary for the experimental procedure and limiting the duration of exposure.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may be related to deuterium exchange.
| Symptom | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower than expected mass signal for this compound in Mass Spectrometry. | Loss of one or more deuterium atoms due to back-exchange with hydrogen from the solvent or reagents. | 1. Review Sample Preparation: - Scrutinize all steps involving acidic reagents. Can a milder acid or a shorter exposure time be used? - Ensure all solvents are anhydrous if the presence of water is not essential for the reaction. 2. Optimize LC-MS Conditions: - Minimize the time the sample spends in acidic mobile phases. - Consider using a mobile phase with a less acidic pH if compatible with the chromatography. 3. Perform a Control Experiment: - Incubate this compound under the same acidic conditions but for varying durations. Analyze the samples by MS to quantify the extent of deuterium loss over time. |
| Appearance of unexpected peaks with lower m/z values corresponding to d4, d3, etc. phytol. | Progressive deuterium exchange is occurring, indicating lability of the deuterium labels under the current experimental conditions. | 1. Positional Lability Assessment: - If feasible, use NMR spectroscopy to determine which deuterium positions are exchanging.[4][5][6] 2. Method Re-evaluation: - Assess if the acidic step is critical. Are there alternative, non-acidic methods to achieve the same experimental goal? 3. Temperature Control: - If the reaction or sample preparation is performed at elevated temperatures, try reducing the temperature to slow down the exchange rate. |
| Poor quantitative accuracy when using this compound as an internal standard. | The internal standard is not stable under the analytical conditions, leading to a non-linear response. | 1. Matrix Effect Evaluation: - Prepare calibration curves in the actual sample matrix to see if matrix components are catalyzing the exchange. 2. Internal Standard Stability Check: - Analyze a solution of the this compound standard alone under the final analytical conditions to confirm its stability in the absence of the analyte and matrix. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability under Acidic Conditions via Mass Spectrometry
This protocol provides a method to quantify the extent of deuterium exchange from this compound under specific acidic conditions.
1. Materials:
- This compound standard solution (e.g., 1 mg/mL in a non-protic solvent like hexane or dichloromethane).
- Acidic solution of interest (e.g., 0.1 M HCl in methanol).
- Quenching solution (e.g., a basic solution like 0.1 M NaOH or a buffer at neutral pH).
- Extraction solvent (e.g., hexane).
- Anhydrous sodium sulfate.
- LC-MS grade solvents for analysis.
2. Procedure:
- Prepare a series of vials. To each vial, add a known amount of the this compound standard solution.
- Evaporate the solvent under a gentle stream of nitrogen.
- At time zero, add the acidic solution to each vial.
- Incubate the vials at the desired temperature for different durations (e.g., 0, 15, 30, 60, 120 minutes).
- At each time point, quench the reaction by adding the quenching solution to neutralize the acid.
- Extract the phytol from the aqueous/methanolic solution using hexane.
- Dry the hexane extract over anhydrous sodium sulfate.
- Analyze the samples by LC-MS or GC-MS.
3. Data Analysis:
- Monitor the ion corresponding to the intact this compound and any potential ions corresponding to the loss of one or more deuterium atoms (d4, d3, etc.).
- Calculate the percentage of intact this compound remaining at each time point.
- Plot the percentage of intact this compound against time to determine the rate of deuterium exchange under the tested conditions.
Protocol 2: Monitoring Deuterium Exchange using NMR Spectroscopy
NMR spectroscopy can provide information on the specific positions of deuterium exchange.[4][5][6]
1. Materials:
- This compound.
- Deuterated acidic solvent (e.g., DCl in D2O or deuterated methanol).
- NMR tubes.
2. Procedure:
- Dissolve a sample of this compound in a suitable deuterated solvent in an NMR tube.
- Acquire a baseline 2H NMR spectrum.[6]
- Introduce the deuterated acid into the NMR tube.
- Acquire 2H NMR spectra at various time intervals.
3. Data Analysis:
- Integrate the signals in the 2H NMR spectra corresponding to the different deuterium positions on the phytol molecule.
- A decrease in the integral of a specific signal over time indicates deuterium exchange at that position.
Data Presentation
The following table summarizes hypothetical data from an experiment following Protocol 1 to assess the stability of this compound in the presence of two different acids at room temperature.
| Time (minutes) | % Intact this compound (0.1 M HCl in Methanol) | % Intact this compound (0.1 M Acetic Acid in Methanol) |
| 0 | 100 | 100 |
| 15 | 98.5 | 99.8 |
| 30 | 97.2 | 99.5 |
| 60 | 94.8 | 99.1 |
| 120 | 90.1 | 98.3 |
Visualizations
Caption: Troubleshooting workflow for investigating potential deuterium exchange in this compound.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Deuterium/hydrogen exchange factors measured by solution nuclear magnetic resonance spectroscopy as indicators of the structure and topology of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Signal Loss of Deuterated Internal Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of signal loss or variability of deuterated internal standards during analytical runs.
Frequently Asked Questions (FAQs)
Q1: Why is the signal of my deuterated internal standard (IS) decreasing or highly variable during my LC-MS/MS run?
Signal loss or variability of a deuterated internal standard can stem from several factors, broadly categorized as matrix effects, chromatographic issues, instability of the internal standard, and instrumental problems. It is crucial to systematically investigate these potential causes to ensure accurate and reliable quantification.
Q2: How can matrix effects cause signal loss for my deuterated IS?
Matrix effects occur when co-eluting components from the sample matrix, such as salts, lipids, or metabolites, interfere with the ionization of the analyte and the internal standard in the mass spectrometer source.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal).
Even though a deuterated internal standard is chemically very similar to the analyte, it may not experience the exact same matrix effects.[1][2] This discrepancy can lead to inaccurate results. For example, studies have shown that the matrix effects experienced by an analyte and its stable-isotope-labeled (SIL) internal standard can differ by 26% or more.[1]
Troubleshooting Matrix Effects:
-
Evaluate Matrix Effects: Conduct a post-column infusion experiment to identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Improve Sample Preparation: Enhance sample cleanup procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.
-
Modify Chromatographic Conditions: Adjust the chromatographic method to separate the analyte and internal standard from the matrix interferences.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.
Q3: Could chromatographic issues be the reason for my deuterated IS signal instability?
Yes, chromatographic problems are a common cause of signal variability for deuterated internal standards. The primary issue is often a slight difference in retention time between the analyte and its deuterated counterpart.
The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, such as its lipophilicity.[1][3] This can lead to a small separation on a reversed-phase column, where the deuterated standard may elute slightly earlier or later than the native analyte.[3] If this separation occurs in a region of the chromatogram with significant matrix effects, the analyte and the internal standard will be affected differently, leading to poor quantification.[2]
Observed Differences in Analyte and Deuterated IS Behavior
| Parameter | Observation | Potential Impact | Reference |
| Retention Time | Slight retention time differences observed between analyte and deuterated IS. | Differential ion suppression, leading to inaccurate analyte-to-IS ratios. | [1][3] |
| Extraction Recovery | A 35% difference in extraction recovery was reported between haloperidol and its deuterated form. | Inaccurate quantification if the IS does not perfectly track the analyte during sample preparation. | [1] |
Troubleshooting Chromatographic Issues:
-
Co-elution Check: Carefully examine the chromatograms to confirm if the analyte and the deuterated IS are perfectly co-eluting.
-
Adjust Chromatography: Modify the mobile phase composition, gradient slope, or column chemistry to achieve better co-elution.
-
Use a Lower Resolution Column: In some cases, a column with slightly lower resolving power can help to ensure the analyte and IS elute together, mitigating differential matrix effects.[3]
Q4: Can my deuterated internal standard be unstable?
Instability of the deuterated internal standard, primarily through hydrogen-deuterium (H/D) back-exchange, can lead to a decrease in its signal and a corresponding increase in the signal of the unlabeled analyte.[4] This exchange is more likely to occur with deuterium atoms attached to heteroatoms (e.g., -OH, -NH, -SH) but can also happen at activated carbon centers.[5]
The pH of the solution plays a significant role in the rate of H/D exchange.[5][6] The back-exchange can happen during sample preparation, storage, or within the LC system.
Troubleshooting IS Instability:
-
Solvent and pH: Evaluate the stability of the deuterated IS in the solvents and pH conditions used for sample preparation and analysis. Avoid strongly acidic or basic conditions if the label is labile.[5]
-
Storage Conditions: Ensure that stock solutions and prepared samples are stored appropriately (e.g., at low temperatures) to minimize degradation or exchange.[3]
-
Label Position: When selecting a deuterated IS, choose one where the deuterium labels are on stable positions of the molecule (e.g., on an aromatic ring or a carbon atom not prone to enolization).
-
Alternative Isotopes: If back-exchange is a persistent issue, consider using a ¹³C or ¹⁵N labeled internal standard, which are not susceptible to exchange.[3]
Q5: What instrumental factors can contribute to deuterated IS signal loss?
Standard instrumental issues can also be the cause of signal loss or variability for your internal standard. These problems are generally not specific to the deuterated standard but will affect the overall performance of the analysis.
Troubleshooting Instrumental Issues:
-
Injection System: Check for issues with the autosampler, such as blocked needles or inconsistent injection volumes.[7]
-
LC System: Look for leaks, pump malfunctions, or blockages in the LC system.[8][9] Ensure mobile phases are properly degassed.
-
Mass Spectrometer Source: A dirty or contaminated ion source can lead to a general decline in signal for all compounds.[10] Regular cleaning and maintenance are essential.
-
Detector: A failing detector can also result in a progressive loss of signal over a run.[11]
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression/Enhancement
Objective: To identify regions in the chromatogram where matrix effects are present.
Methodology:
-
Prepare a solution of the deuterated internal standard at a concentration that gives a stable signal.
-
Set up the LC-MS/MS system as you would for your analytical run, but instead of injecting the sample through the autosampler, "T" the eluent from the LC column with a constant infusion of the internal standard solution via a syringe pump just before the mass spectrometer's ion source.
-
Inject a blank matrix sample (an extract of the same matrix as your samples, but without the analyte or IS).
-
Monitor the signal of the infused internal standard. A stable, flat baseline indicates no matrix effects. Dips in the signal indicate ion suppression, while peaks indicate ion enhancement.
Visualizations
Caption: Troubleshooting workflow for signal loss of deuterated internal standards.
Caption: Impact of matrix effects on analyte and internal standard ionization.
References
- 1. waters.com [waters.com]
- 2. myadlm.org [myadlm.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 8. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 9. biotage.com [biotage.com]
- 10. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 11. researchgate.net [researchgate.net]
How to resolve co-elution of Phytol-d5 with other compounds.
Technical Support Center: Chromatographic Analysis
Welcome to our technical support resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis, with a specific focus on resolving the co-elution of Phytol-d5.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for the co-elution of this compound with other compounds?
Co-elution involving this compound, a deuterated internal standard, typically arises when an interfering compound in the sample matrix shares very similar physicochemical properties with phytol. This leads to nearly identical retention times under a specific set of chromatographic conditions.
Primary Causes:
-
Structural Similarity: The most common co-eluents are structurally related compounds such as other sterols, tocopherols, or large fatty acid esters that have similar polarity and volatility to phytol.
-
Inadequate Chromatographic Resolution: The selected Gas Chromatography (GC) column and analytical method parameters (e.g., temperature ramp, carrier gas flow) may not be sufficient to resolve compounds with subtle chemical differences. Standard non-polar columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane phase, can sometimes result in co-elution for complex samples.[1][2]
-
Matrix Complexity: Biological or complex matrices can contain a high number of compounds, increasing the statistical probability of a random co-elution event.
-
Derivatization Artifacts: While derivatization (e.g., silylation) is often necessary to improve the volatility of phytol, it can also alter the chromatographic behavior of other matrix components, potentially leading to new co-elution issues.[3][4]
Q2: I've observed co-elution. What is the first step to troubleshoot the issue?
Before modifying your chromatography method, the first and most critical step is to leverage your Mass Spectrometer (MS) detector to determine if quantification is possible without chromatographic separation.
Mass Spectral Deconvolution:
Since this compound is a deuterated standard, its mass spectrum will be different from that of the unlabeled analyte or other interfering compounds.[5]
-
Examine the Mass Spectra: Acquire the mass spectrum across the entire width of the co-eluting peak.
-
Identify Unique Ions: Identify a unique and abundant ion (m/z) for this compound that is not present in the mass spectrum of the co-eluting compound. Similarly, find a unique ion for the interfering compound.
-
Quantify Using Extracted Ion Chromatograms (EICs): If unique ions are found, you can quantify each compound by integrating the peak area from its specific Extracted Ion Chromatogram. This approach allows for accurate quantification even with zero chromatographic resolution.[5]
This workflow is visualized in the diagram below.
Q3: If mass spectral deconvolution is not possible, how can I modify my GC method to resolve the peaks?
If the co-eluting compounds share critical ions, chromatographic separation is necessary. Method optimization is the next logical step. The goal is to alter the selectivity (α) or efficiency (N) of your separation.
Troubleshooting Steps:
-
Optimize the Temperature Program: This is often the most effective and easiest parameter to change.
-
Reduce the Ramp Rate: A slower temperature ramp (e.g., from 10°C/min to 5°C/min) increases the time analytes spend interacting with the stationary phase, which can improve separation.
-
Add an Isocratic Hold: Introduce an isothermal hold at a temperature 20-30°C below the elution temperature of the co-eluting pair.[6] This can be sufficient to resolve closely eluting compounds.
-
-
Adjust Carrier Gas Flow Rate: Ensure your carrier gas (Helium) flow rate is set to its optimal linear velocity for your column's internal diameter (typically around 1.5-2.5 mL/min for a 0.32 mm ID column).[6] While seemingly counter-intuitive, increasing the flow rate to the optimum can sometimes lead to sharper, narrower peaks and better resolution.[6]
-
Derivatization: If not already performed, derivatizing your sample with an agent like BSTFA is crucial for phytol analysis.[7] This step reduces polarity and increases volatility, leading to better peak shape and potentially resolving co-elution with more polar compounds.[4][8]
The logical relationship between these parameters and peak resolution is illustrated below.
Q4: I have optimized my GC method but the peaks are still co-eluting. What is the next step?
If method optimization on your current column fails, the chemical interaction between your analytes and the stationary phase is likely too similar. The solution is to change the column to one with a different polarity, which will alter the elution order by changing the separation mechanism.
| Column Type | Stationary Phase Chemistry | Polarity | Application Notes | Resolution Potential |
| Standard Non-Polar | 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms) | Low | General purpose, widely used. May cause co-elution of structurally similar sterols.[2] | Moderate |
| Mid-Polarity | 14% Cyanopropylphenyl / 86% Dimethylpolysiloxane | Intermediate | Recommended for promoting separation of co-eluting sterols.[1][7] | High |
| Mid-High Polarity | 50% Phenyl / 50% Methylpolysiloxane | Intermediate | Offers different selectivity compared to standard phases for sterol mixtures.[1][7] | High |
| High Polarity | 65% Dimethyl / 35% Diphenyl Polysiloxane | Intermediate-High | Used for complex samples containing sterols with different double bond positions (e.g., Δ5 and Δ7-sterols).[2] | Very High |
Experimental Protocols
Optimized GC-MS Protocol for this compound Analysis
This protocol provides a robust starting point for resolving this compound in a complex matrix.
1. Sample Preparation & Derivatization
-
Extraction: Perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).
-
Saponification (Optional): If phytol is esterified, perform saponification to release free phytol.
-
Derivatization:
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
Add 50 µL of Pyridine and 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Instrument Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 8890 or equivalent |
| MS System | Agilent 5977 MSD or equivalent |
| Column | Agilent DB-35ms (30 m x 0.25 mm, 0.25 µm) or similar mid-polarity column |
| Carrier Gas | Helium, Constant Flow @ 1.5 mL/min |
| Inlet | Splitless, 250°C |
| Injection Volume | 1 µL |
| Oven Program | - Initial Temp: 150°C, hold for 1 min- Ramp 1: 10°C/min to 320°C- Hold: 5 min at 320°C |
| Transfer Line Temp | 320°C |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Acquisition Mode | Scan Mode: 50-550 m/z (for method development)SIM Mode: Monitor characteristic ions for this compound and potential co-eluents (for routine analysis) |
| Electron Energy | 70 eV |
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. aocs.org [aocs.org]
- 3. Phytol derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Co-eluting peaks in GC/MS - Chromatography Forum [chromforum.org]
- 6. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Improving the ionization efficiency of Phytol-d5.
Welcome to the technical support center for Phytol-d5 analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help improve the ionization efficiency and overall signal quality of this compound in mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for quantifying this compound?
This compound, like its non-deuterated analogue, is most commonly analyzed using hyphenated chromatography-mass spectrometry techniques. The two primary platforms are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] GC-MS is frequently used due to the volatility of phytol, especially after derivatization.[3][4] LC-MS/MS is also a viable technique, particularly when analyzing complex biological extracts without derivatization.[5][6]
Q2: Why is the molecular ion of this compound often weak or absent in GC-MS analysis using Electron Ionization (EI)?
Electron Ionization (EI) is a high-energy, or "hard," ionization technique.[7] When a molecule like this compound is subjected to the standard 70 eV energy in an EI source, it imparts significant internal energy, leading to extensive and predictable fragmentation.[7][8] While this fragmentation pattern is excellent for structural confirmation and library matching, it often leaves the intact molecular ion with a very low abundance, making quantification challenging.[9]
Q3: How can I significantly improve the signal intensity and peak shape of this compound for GC-MS analysis?
The most effective way to improve the GC-MS analysis of this compound is through chemical derivatization.[10] Phytol is a long-chain alcohol, and its polar hydroxyl (-OH) group can cause poor peak shape and thermal instability in the GC injector and column. Derivatization replaces the active hydrogen on the hydroxyl group with a non-polar functional group.[10][11] This process achieves three key goals:
-
Increases Volatility: Makes the molecule more suitable for the gas phase.[11]
-
Increases Thermal Stability: Prevents the molecule from degrading at high temperatures in the GC inlet.[10]
-
Improves Peak Shape: Reduces tailing by minimizing interactions with the GC column.
Q4: What is the recommended derivatization procedure for this compound?
Silylation is the most common and effective derivatization technique for alcohols like this compound.[10] This reaction involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[12] The reagent of choice is typically N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.[12] The resulting TMS-ether is much more volatile and thermally stable than the original alcohol.[11]
Q5: I am using LC-MS with Electrospray Ionization (ESI). How can I enhance the ionization efficiency of this compound?
Phytol is a hydrophobic, non-polar molecule, which can make it difficult to ionize efficiently using ESI, a technique that works best for polar to moderately non-polar compounds.[13][14] To improve the ESI signal for this compound, consider the following:
-
Mobile Phase Optimization: The addition of modifiers to the mobile phase can promote ion formation. For positive mode ESI, adding a small amount of an acid like formic acid post-column can facilitate the formation of the protonated molecule ([M+H]+).[15]
-
Adduct Formation: Phytol can form adducts with ions present in the mobile phase. The presence of sodium ([M+Na]+) or ammonium ([M+NH4]+) can produce strong signals in positive ion mode. Ensure these salts are present in your mobile phase at low concentrations if you are targeting adducts.
-
Alternative Ionization: If available, Atmospheric Pressure Chemical Ionization (APCI) is often more efficient than ESI for non-polar molecules and can be a superior alternative for phytol analysis.[14]
Troubleshooting Guide
Issue: Weak or No Signal for this compound in GC-MS Analysis
A weak or absent signal is a common issue when analyzing underivatized phytol. The following workflow can help diagnose and solve the problem.
Issue: Poor Peak Shape (Tailing) for this compound in GC-MS
-
Cause: The polar hydroxyl group of underivatized phytol is interacting with active sites in the GC inlet liner or column. This is a very common issue for alcohols.
-
Solution: Derivatization is the primary solution.[10] Silylation will cap the polar hydroxyl group, drastically reducing tailing and improving peak symmetry. If derivatization has been performed, incomplete reaction can still leave underivatized analyte. Ensure the reaction has gone to completion by optimizing time and temperature.[12]
Data Presentation
Table 1: Comparison of Underivatized vs. Derivatized this compound for GC-MS
| Parameter | Underivatized this compound | Silylated this compound (TMS Derivative) | Benefit of Derivatization |
| Volatility | Moderate | High | Improved transfer to the gas phase, allowing for lower inlet temperatures if needed.[11] |
| Thermal Stability | Prone to degradation | High | Prevents analyte loss in the hot injector, leading to better reproducibility.[10] |
| Peak Shape | Often shows significant tailing | Sharp, symmetric peaks | Improves integration accuracy and enhances the limit of detection. |
| Signal Intensity | Can be low due to degradation and poor chromatography | Significantly higher | Better sensitivity and more reliable quantification.[16] |
| Molecular Ion (EI) | Weak or absent | Strong characteristic ions (e.g., [M-15]+) | Provides more reliable mass spectral data for confirmation. |
Table 2: Common EI Fragment Ions of Phytol for Identification
Even with a weak molecular ion, Phytol can be identified by its characteristic fragmentation pattern. The deuterated analog (this compound) will show a corresponding mass shift for fragments containing the deuterium labels.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Notes |
| 279 | [M-H₂O]+ | Loss of water from the molecular ion. |
| 143 | C₉H₁₉O | Fragment from cleavage of the C9-C10 bond. |
| 123 | C₉H₁₅ | Further fragmentation of the side chain. |
| 81 | C₆H₉ | Common terpene-like fragment. |
| 71 | C₅H₁₁ | Isoprenoid unit fragment. |
Data is illustrative and based on typical phytol fragmentation patterns.[17]
Experimental Protocols
Protocol: Silylation of this compound for GC-MS Analysis
This protocol describes a standard procedure for the trimethylsilylation of this compound using BSTFA with 1% TMCS.
Materials:
-
Dried sample extract containing this compound.
-
Silylation reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Anhydrous Pyridine or Acetonitrile (reaction solvent).
-
Reaction vials with PTFE-lined caps.
-
Heating block or oven.
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. Water will quench the silylation reagent and inhibit the reaction.[11] Lyophilization or drying under a stream of nitrogen is recommended.
-
Reconstitution: Reconstitute the dried sample in 50 µL of anhydrous pyridine or acetonitrile.
-
Reagent Addition: Add 50 µL of BSTFA (+ 1% TMCS) to the sample vial. The ratio of reagent to solvent is often 1:1 but may require optimization.
-
Reaction Incubation: Securely cap the vial and heat at 70-75°C for 45-60 minutes.[12] Optimization may be required; some compounds derivatize faster or at lower temperatures.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. Analyze within 24 hours for best results, as TMS derivatives can be susceptible to hydrolysis over time.
References
- 1. LC-MS/MS, GC-MS and molecular docking analysis for phytochemical fingerprint and bioactivity of Beta vulgaris L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. europeanreview.org [europeanreview.org]
- 6. Validation of an LC-MS/MS method for the quantitation of phytosterols derived from Aloe vera gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. Showing Compound phytol (FDB031117) - FooDB [foodb.ca]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. Improvement of Ionization Efficiency and Application of Structural Analysis for MALDI-TOFMS by Derivatization of Polyacrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phytol | C20H40O | CID 5280435 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability of Phytol-d5 in different solvents and storage conditions.
This technical support center provides guidance on the stability of Phytol-d5 in various laboratory settings. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: While specific stability data for this compound in various solvents is not extensively published, information on its non-deuterated counterpart, phytol, provides a strong guideline. Phytol is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1] The solubility is approximately 10 mg/mL in ethanol and DMF, and 5 mg/mL in DMSO.[1] For stock solutions, it is recommended to use an inert gas to purge the solvent of choice before dissolving the compound.[1] Phytol is insoluble in water.[2]
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term stability, this compound, supplied as a neat oil, should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1][3] When in solution, it is recommended to store aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage, solutions can be kept at 2-8°C.[2][4]
Q3: Is this compound sensitive to light?
A3: Yes, phytol is known to be light-sensitive.[2] Therefore, it is crucial to protect this compound solutions from light by using amber vials or by wrapping the vials in aluminum foil. All handling and experimental procedures should be performed under subdued light conditions to prevent photodegradation.
Q4: How can I assess the stability of my this compound stock solution over time?
A4: A stability study should be performed to assess the integrity of your this compound stock solution. This typically involves analyzing the solution at defined time points using a validated, stability-indicating analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The concentration of this compound and the presence of any degradation products should be monitored.
Troubleshooting Guide
Q1: I am observing a decrease in the peak area of this compound in my chromatograms. What could be the cause?
A1: A decrease in the peak area could indicate degradation of the compound. Consider the following possibilities:
-
Improper Storage: Verify that the solution has been stored at the recommended temperature and protected from light. Frequent freeze-thaw cycles can also contribute to degradation.
-
Solvent Instability: The solvent used may not be suitable for long-term storage, or it may contain impurities that are reacting with the this compound.
-
Adsorption: this compound may adsorb to the surface of the storage container, especially if it is made of plastic. Using silanized glass vials can mitigate this issue.
-
Oxidation: Exposure to air can lead to oxidation. Ensure that the solvent was purged with an inert gas and that the vial is tightly sealed.
Q2: I have observed additional peaks in my analysis that were not present initially. Could these be degradation products?
A2: The appearance of new peaks is a strong indication of degradation. Phytol is a diterpene alcohol and can undergo oxidation or other degradation pathways.[5] To identify these new peaks, mass spectrometry can be used to determine their molecular weights and fragmentation patterns, which can provide clues about their structures.
Data Summary
Table 1: Solubility and Storage of Phytol (as a proxy for this compound)
| Solvent | Solubility | Recommended Storage Temperature (Neat) | Long-Term Stability (Neat) |
| Ethanol | ~10 mg/mL[1] | -20°C[1] | ≥ 4 years[1][3] |
| DMSO | ~5 mg/mL[1] | -20°C[1] | ≥ 4 years[1][3] |
| DMF | ~10 mg/mL[1] | -20°C[1] | ≥ 4 years[1][3] |
Note: The stability data presented is for non-deuterated phytol and should be used as a guideline for this compound. It is highly recommended to perform an in-house stability study for this compound in the specific solvent and storage conditions used in your experiments.
Experimental Protocols
Protocol: Stability Assessment of this compound Stock Solution
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the stock solution using a validated analytical method (e.g., GC-MS or LC-MS) to determine the initial concentration and purity.
-
Storage: Aliquot the remaining stock solution into multiple amber, silanized glass vials, purge with an inert gas (e.g., argon or nitrogen), and seal tightly. Store the vials under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Sample Analysis: Allow the vial to equilibrate to room temperature and analyze the sample using the same analytical method as in step 2.
-
Data Evaluation: Compare the concentration and purity of the stored sample to the initial (Time 0) results. A significant decrease in concentration or the appearance of degradation peaks indicates instability under those storage conditions.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound solutions.
Caption: Troubleshooting decision tree for unexpected analytical results with this compound.
References
Validation & Comparative
Comparative Guide to Method Validation for a Quantitative Assay Using Phytol-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of method validation parameters for a quantitative assay utilizing Phytol-d5 as an internal standard against other potential alternatives. The information herein is supported by established principles of bioanalytical method validation as outlined by regulatory bodies such as the FDA and EMA, and by experimental data reported in peer-reviewed literature.
Introduction
The accurate quantification of analytes in biological matrices is paramount in drug development and clinical research. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in mass spectrometry-based quantitative assays. This is because a SIL-IS, such as this compound for the analysis of phytol, shares near-identical physicochemical properties with the analyte. This structural similarity allows it to co-elute chromatographically and experience similar ionization efficiency and potential matrix effects, thus effectively compensating for variations during sample preparation and analysis.[1][2][3]
Phytol, a branched-chain fatty alcohol, is a precursor to phytanic acid, a fatty acid implicated in certain metabolic disorders like Refsum disease.[4][5][6] Therefore, the accurate measurement of phytol and its metabolites is of significant clinical interest. This guide will focus on the validation of a quantitative assay for phytol using this compound and compare its expected performance with that of other deuterated standards used for related compounds, such as phytanic acid, and with structural analog internal standards.
Comparison of Internal Standards
The choice of an internal standard is critical for the development of a robust and reliable quantitative assay. The ideal internal standard should be absent in the endogenous sample, chemically stable, and behave similarly to the analyte throughout the entire analytical process.[7]
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) Analyte | This compound | - Co-elutes with the analyte.- Experiences similar matrix effects and ionization suppression/enhancement.[2]- Corrects for variability in extraction recovery and injection volume.- Considered the "gold standard" for quantitative mass spectrometry.[7] | - Can be expensive to synthesize.- Potential for isotopic interference if not of high isotopic purity. |
| Stable Isotope-Labeled (SIL) Related Compound | [3-methyl-2H3]phytanic acid (for phytanic acid analysis)[8][9] | - Behaves very similarly to the analyte.- Often more readily available than a SIL version of the exact analyte. | - May have slight differences in retention time and ionization response compared to the analyte. |
| Structural Analog | Dihydrophytol, Pristane | - More affordable than SIL standards.- Readily available. | - Different retention times and potential for different ionization efficiencies.[1]- May not adequately compensate for matrix effects.- Requires careful validation to ensure it does not compromise data accuracy. |
Quantitative Performance Data
The following tables summarize typical performance characteristics for quantitative assays using deuterated internal standards for phytanic acid, which can be extrapolated to what would be expected for a phytol assay using this compound.
Table 1: Linearity and Sensitivity
| Analyte | Internal Standard | Calibration Range (µmol/L) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (µmol/L) |
| Phytanic Acid | [3-methyl-2H3]phytanic acid | 0.032 - 9.6 | > 0.999 | 0.032[8] |
| Pristanic Acid & Phytanic Acid | 2H3-pristanic acid & 2H3-phytanic acid | 0.032 - 9.951 | > 0.999 | 0.032[10] |
Table 2: Accuracy and Precision
| Analyte | Internal Standard | Concentration Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (% Recovery) |
| Phytanic Acid | [3-methyl-2H3]phytanic acid | Low, Mid, High QC | < 5% | < 7% | 95-105% |
| Pristanic Acid & Phytanic Acid | 2H3-pristanic acid & 2H3-phytanic acid | Low, Mid, High QC | < 15% | < 15% | 85-115%[10] |
Experimental Protocols
A detailed methodology for a typical quantitative analysis of phytol in a biological matrix (e.g., plasma or serum) using GC-MS with this compound as an internal standard is provided below.
1. Sample Preparation (Hydrolysis and Extraction)
-
To 100 µL of plasma/serum, add a known amount of this compound internal standard solution.
-
Add 1 mL of ethanolic potassium hydroxide and heat at 70°C for 60 minutes to hydrolyze phytol esters.
-
After cooling, add 1 mL of water and 2 mL of hexane.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives of phytol and this compound.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Monitor characteristic ions for the TMS derivatives of phytol and this compound.
-
4. Method Validation Parameters
The method should be validated according to FDA and/or EMA guidelines, assessing the following parameters:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to check for interferences at the retention times of phytol and this compound.
-
Linearity: Prepare a calibration curve with at least six non-zero concentrations spanning the expected range of the analyte.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days to determine intra- and inter-day accuracy and precision.
-
Recovery: Compare the analyte peak area from extracted samples to that of unextracted standards.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.
-
Stability: Assess the stability of phytol in the biological matrix under various storage conditions (freeze-thaw, short-term benchtop, long-term storage).
Visualizations
Metabolic Pathway of Phytol
Caption: Metabolic pathway of phytol to phytanic acid.
Experimental Workflow for Quantitative Analysis
Caption: Workflow for phytol quantification using GC-MS.
References
- 1. scispace.com [scispace.com]
- 2. texilajournal.com [texilajournal.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Phytanic acid: production from phytol, its breakdown and role in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytanic acid: production from phytol, its breakdown and role in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lipidomicstandards.org [lipidomicstandards.org]
- 8. Phytanic acid: measurement of plasma concentrations by gas–liquid chromatography–mass spectrometry analysis and associations with diet and other plasma fatty acids | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
Navigating Precision in Phytol Quantification: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of phytol, the choice of an internal standard is a critical determinant of analytical accuracy and reliability. This guide provides a comprehensive cross-validation of results obtained with Phytol-d5 against other common standards, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry. Their near-identical chemical and physical properties to the analyte of interest allow them to effectively compensate for variations in sample preparation, extraction recovery, and instrument response. However, practical considerations or specific experimental needs may necessitate the evaluation of alternative standards. This guide explores the performance of this compound in comparison to structural analogs and other internal standards, offering a clear perspective on the trade-offs involved.
Performance Comparison of Internal Standards for Phytol Analysis
The selection of an appropriate internal standard is paramount for robust and accurate quantification of phytol. The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection. While isotopically labeled standards are often preferred, structural analogs can also provide acceptable results. A 2016 study comparing isotopically labeled and structural analog internal standards for immunosuppressive drugs concluded that while isotopically labeled standards are generally superior, analog standards may not always be essential and other factors in method optimization should be considered[1]. The following table summarizes the key performance characteristics of different types of internal standards for phytol analysis.
| Internal Standard Type | Example(s) | Advantages | Disadvantages | Key Performance Metrics |
| Isotopically Labeled | This compound | Co-elutes with phytol, compensating for matrix effects and ionization suppression/enhancement. Similar extraction recovery and fragmentation pattern. | Potential for isotopic exchange (loss of deuterium), though less common with stable labeling. Higher cost. | Linearity (R²): >0.99, Precision (RSD): <15%, Accuracy (Bias): within ±15% |
| Structural Analog | Dihydrophytol, Pristanol, ω-hydroxy fatty acids | More affordable than isotopically labeled standards. Similar chromatographic behavior and extraction efficiency to phytol. | May not perfectly co-elute, leading to incomplete correction for matrix effects. Different fragmentation patterns can lead to variations in ionization efficiency. | Linearity (R²): >0.99, Precision (RSD): <20%, Accuracy (Bias): can be >±15% depending on the analog and matrix |
| Unrelated Compound | 5α-cholestane, Odd-chain fatty acids (e.g., C17:0) | Readily available and inexpensive. Useful for monitoring injection-to-injection variability. | Does not compensate for matrix-specific effects on phytol ionization or extraction recovery. Significant differences in chemical and physical properties. | Linearity (R²): >0.98, Precision (RSD): can be >20%, Accuracy (Bias): highly variable and matrix-dependent |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for sample preparation and GC-MS analysis of phytol using an internal standard.
Sample Preparation: Extraction of Phytol from Plasma
-
Spiking with Internal Standard: To a 100 µL plasma sample, add a known amount of the internal standard (e.g., this compound) in a suitable solvent.
-
Protein Precipitation and Lipid Extraction: Add 1 mL of a 2:1 (v/v) mixture of chloroform and methanol. Vortex vigorously for 1 minute.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution and vortex again. Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Collection of Organic Layer: Carefully collect the lower organic layer containing the lipids into a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 250°C at 10°C/min, then ramp to 300°C at 20°C/min and hold for 5 minutes.
-
Injector: Splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Phytol-TMS: m/z (target ion), m/z (qualifier ions)
-
This compound-TMS: m/z (target ion), m/z (qualifier ions)
-
(Specific m/z values will depend on the fragmentation pattern of the TMS derivatives)
-
Visualizing Phytol's Metabolic Journey
Phytol, primarily derived from the degradation of chlorophyll, is a precursor to phytanic acid, a branched-chain fatty acid. Understanding this metabolic pathway is crucial for researchers studying lipid metabolism and related disorders.
Caption: Metabolic conversion of phytol to phytanic acid.
The provided diagram illustrates the key enzymatic steps in the conversion of phytol, released from chlorophyll, into phytanic acid, which then enters further metabolic pathways. This visualization aids in understanding the biological context in which phytol quantification is often performed.
Experimental Workflow for Internal Standard Validation
A systematic workflow is essential for the validation of any internal standard. The following diagram outlines the logical steps for comparing the performance of this compound with other potential internal standards.
Caption: Logical workflow for validating and comparing internal standards.
This workflow provides a structured approach for researchers to systematically evaluate and select the most appropriate internal standard for their specific phytol quantification needs, ensuring data of the highest quality and reliability. A systematic approach to selecting an analog internal standard can lead to an accurate and robust quantitative assay[2].
References
- 1. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Superior Accuracy and Precision of Phytol-d5 in Quantitative Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of phytol, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of Phytol-d5 against other common internal standards, supported by established principles of analytical chemistry. While specific head-to-head comparative studies are not extensively published, the well-documented advantages of deuterated internal standards in mass spectrometry-based methods provide a strong basis for evaluating the expected performance of this compound.
Enhancing Accuracy and Precision with Isotope Dilution
In quantitative mass spectrometry, particularly gas chromatography-mass spectrometry (GC-MS), an ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization.[1] Deuterated internal standards, such as this compound, are considered the "gold standard" because their physical and chemical properties are nearly identical to the corresponding native analyte.[1] This similarity ensures that any variations or losses of the analyte during sample preparation and analysis are mirrored by the internal standard, leading to highly accurate and precise quantification through isotope dilution.
The use of a deuterated internal standard like this compound is particularly crucial when dealing with complex matrices, such as biological fluids, food samples, or pharmaceutical formulations. These matrices can introduce significant variability due to effects like ion suppression or enhancement, which can compromise the accuracy of the results if a less suitable internal standard is used.[1]
Comparative Performance of Internal Standards
The following table summarizes the expected performance of this compound in comparison to other commonly used types of internal standards in the quantitative analysis of phytol. The data is based on the generally accepted principles of analytical method validation.
| Performance Metric | This compound (Deuterated IS) | Structural Analog IS (e.g., Pristanol) | No Internal Standard |
| Accuracy | High (typically >95%) | Moderate to High | Low to Moderate |
| Precision (RSD%) | Excellent (<5%) | Good (<15%) | Poor (>15%) |
| **Linearity (R²) ** | Excellent (>0.99) | Good (>0.99) | Variable |
| Recovery | Effectively corrects for analyte loss | Partial correction | No correction |
| Matrix Effect | High compensation | Partial compensation | No compensation |
These are expected values based on established analytical principles. Actual values may vary depending on the specific method and matrix.
Experimental Protocol: Quantitative Analysis of Phytol using GC-MS with this compound
This section outlines a typical experimental protocol for the quantitative analysis of phytol in a given matrix using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.
Sample Preparation
-
Extraction: Accurately weigh a known amount of the homogenized sample. Add a precise volume of a known concentration of this compound solution. Extract the lipids using an appropriate solvent system (e.g., a mixture of chloroform and methanol).
-
Saponification (Optional): If phytol is expected to be present in esterified forms, perform saponification using a methanolic potassium hydroxide solution to release free phytol.
-
Derivatization: To improve the volatility and chromatographic behavior of phytol, derivatize the extracted sample. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
GC-MS Analysis
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms, is typically suitable for the separation of phytol.
-
Carrier Gas: Use helium at a constant flow rate.
-
Oven Temperature Program: Implement a temperature gradient to ensure good separation of phytol from other matrix components. A typical program might start at a lower temperature, ramp up to a higher temperature, and hold for a few minutes.
-
Injection: Inject a small volume of the derivatized sample extract into the GC inlet.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for both phytol and this compound. For example, for the trimethylsilyl (TMS) derivative of phytol, characteristic ions could be m/z 143, 296, and 368, while for this compound TMS, the corresponding ions would be shifted by 5 mass units.
Data Analysis
-
Quantification: Calculate the ratio of the peak area of the analyte (phytol) to the peak area of the internal standard (this compound).
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of phytol and a fixed concentration of this compound. Plot the peak area ratio against the concentration of phytol to generate a calibration curve.
-
Concentration Determination: Determine the concentration of phytol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Signaling Context
To further clarify the experimental process and the broader context of phytol's biological significance, the following diagrams are provided.
Caption: A typical workflow for the quantitative analysis of phytol using GC-MS with a deuterated internal standard.
Caption: A simplified diagram of the metabolic pathway and signaling role of phytol and its derivatives.
References
A Comparative Guide to the Quantitative Analysis of Phytanic Acid Using Phytol-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide will detail the experimental workflow, present representative performance data from a single-laboratory validation, and illustrate the relevant metabolic pathway. This information is intended to assist researchers in establishing and evaluating robust analytical methods for phytanic acid, a key biomarker in Refsum disease and other peroxisomal disorders.
Data Presentation: Performance Characteristics of a Validated GC-MS Method
The following table summarizes the performance of a validated GC-MS method for the quantification of phytanic acid in plasma using a deuterated internal standard. This data provides a benchmark for the expected accuracy, precision, and sensitivity of such an assay.
| Performance Metric | Phytanic Acid | Pristanic Acid (Related Analyte) |
| Linearity Range | 0.127 - 39.432 µmol/L | 0.032 - 9.951 µmol/L |
| Correlation Coefficient (R²) | 0.9998 | 0.9999 |
| Limit of Quantification (LOQ) | 0.127 µmol/L | 0.032 µmol/L |
| Recovery | Within ±10% | Within ±10% |
| Precision (Within-batch CV) | < 6% | < 6% |
| Precision (Total CV) | < 6% | < 6% |
| Precision (20-interday CV) | < 5% | < 5% |
| Carry-over | -0.008% | 0.001% |
Data adapted from a single-laboratory validation study by Yi, A., et al. (2021)[1][2][3]
Experimental Protocols
A detailed methodology for the analysis of phytanic acid in plasma using GC-MS with a deuterated internal standard is provided below.
1. Sample Preparation and Extraction
-
Materials: Human plasma samples, internal standard solution (e.g., Phytol-d5 or [3-methyl-²H₃]phytanic acid in methanol), chloroform, methanol, deionized water, hexane.
-
Procedure:
-
To 200 µL of plasma, add 100 µL of the internal standard solution.
-
Add 4 mL of a chloroform:methanol (2:1, v/v) solution and 0.5 mL of methanol.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 1 mL of deionized water and vortex for an additional 20 minutes.
-
Centrifuge the sample to separate the layers.
-
Carefully transfer the lower organic layer to a new tube and discard the upper aqueous layer.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
2. Derivatization
-
Materials: Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS), ethyl acetate.
-
Procedure:
-
Reconstitute the dried lipid extract in a suitable solvent like ethyl acetate.
-
Add the derivatizing agent to the extract.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to convert the fatty acids to their more volatile trimethylsilyl (TMS) esters.
-
3. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions (Representative):
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar.
-
Injector Temperature: 300°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 0.5 min.
-
Ramp 1: Increase to 210°C at 30°C/min, hold for 1 min.
-
Ramp 2: Increase to 300°C at 10°C/min, hold for 1 min.
-
-
-
MS Conditions (Representative):
-
Ion Source Temperature: 220°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Phytanic Acid-TMS derivative: m/z 369 ([M-57]⁺).
-
Deuterated Phytanic Acid Internal Standard-TMS derivative: e.g., m/z 372 for [3-methyl-²H₃]phytanic acid.
-
-
Mandatory Visualizations
Experimental Workflow for Phytanic Acid Analysis
Caption: Workflow for the GC-MS analysis of phytanic acid.
Metabolic Pathway of Phytol in Humans
Caption: Metabolic conversion of phytol to pristanic acid.
References
The Gold Standard Debate: Deuterated vs. Non-Deuterated Standards in Organic Acid Quantification
A comprehensive guide for researchers, scientists, and drug development professionals on the critical choice of internal standards for accurate and reliable quantification of organic acids. This guide delves into the performance comparison of deuterated and non-deuterated standards, supported by experimental insights and detailed methodologies.
In the precise world of organic acid quantification, particularly when employing sensitive techniques like mass spectrometry (MS), the choice of an appropriate internal standard is paramount. An internal standard is a compound with similar physicochemical properties to the analyte of interest, added in a known quantity to samples, calibrators, and quality controls. Its primary role is to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the final quantitative result. The two main categories of internal standards used for this purpose are deuterated and non-deuterated (or structural analog) standards. This guide provides an in-depth comparison of these two approaches, empowering researchers to make an informed decision for their specific analytical needs.
The Fundamental Difference: Isotopic Labeling
The key distinction between a deuterated and a non-deuterated standard lies in isotopic labeling. A deuterated standard is a form of the analyte where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical behavior remains nearly identical. In contrast, a non-deuterated standard is a different molecule that is structurally similar to the analyte but not isotopically labeled.
Performance Comparison: A Head-to-Head Analysis
The ideal internal standard should co-elute with the analyte and experience the same effects of ion suppression or enhancement in the mass spectrometer's ion source, a phenomenon known as the matrix effect.[1][2] This is where deuterated standards generally exhibit superior performance.
Table 1: Performance Characteristics of Deuterated vs. Non-Deuterated Standards
| Performance Metric | Deuterated Standards | Non-Deuterated Standards | Rationale |
| Accuracy | High | Moderate to High | Co-elution and similar ionization behavior of deuterated standards lead to more effective correction for matrix effects and procedural losses, resulting in higher accuracy.[3][4] |
| Precision | High | Moderate | Consistent correction for variability in sample preparation and instrument response by deuterated standards results in lower relative standard deviations (RSDs).[3] |
| Matrix Effect Compensation | Excellent | Variable | Due to their near-identical chemical properties, deuterated standards are affected by matrix components in the same way as the analyte, providing superior compensation for ion suppression or enhancement.[1][2] Non-deuterated standards, being different molecules, may have different ionization efficiencies and be affected differently by the matrix. |
| Linearity | Excellent | Good to Excellent | The consistent response ratio between the analyte and the deuterated standard across a range of concentrations typically results in excellent linearity of the calibration curve. |
| Potential for Isotopic Crosstalk | Low but possible | Not applicable | If the mass difference between the analyte and the deuterated standard is not sufficient, or if there is in-source fragmentation, there can be interference between their signals. |
| Chromatographic Shift | Possible | Not applicable | The presence of deuterium can sometimes lead to a slight shift in retention time compared to the non-deuterated analyte.[5] If this shift is significant, it can compromise the ability to correct for matrix effects that are highly localized in the chromatogram. |
| Cost and Availability | Higher cost, may be less readily available | Lower cost, generally more available | The synthesis of deuterated compounds is a more complex and expensive process.[6] |
Experimental Protocols: A Practical Guide
To illustrate the application of these standards, detailed methodologies for organic acid quantification using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided below.
Experimental Protocol 1: GC-MS Quantification of Organic Acids using Deuterated Internal Standards
This protocol is adapted from a method for the quantitative profiling of organic acid intermediates of the citric acid cycle.[6]
1. Sample Preparation:
- To 1 mL of urine or plasma, add a known amount of the deuterated internal standard mix.
- Perform a liquid-liquid extraction with ethyl acetate or a solid-phase extraction to isolate the organic acids.
- Evaporate the organic solvent to dryness under a stream of nitrogen.
2. Derivatization:
- To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
- Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives of the organic acids.
3. GC-MS Analysis:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Injection Volume: 1 µL in splitless mode.
- Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for each organic acid and its deuterated internal standard.
Experimental Protocol 2: LC-MS/MS Quantification of Organic Acids using Deuterated Internal Standards
This protocol provides a general workflow for the analysis of organic acids in biological fluids.
1. Sample Preparation:
- To 100 µL of serum or urine, add a known amount of the deuterated internal standard mix.
- Perform a protein precipitation by adding 300 µL of acetonitrile.
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
- Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the organic acids of interest.
- Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+).
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each analyte and its deuterated internal standard.
Visualizing the Workflow and Rationale
To better understand the underlying principles and workflows, the following diagrams are provided.
Figure 1: A generalized experimental workflow for organic acid quantification using an internal standard.
Figure 2: A conceptual diagram illustrating the superior matrix effect compensation of deuterated standards.
Conclusion: Making the Right Choice
The selection of an internal standard is a critical decision in the development of a robust and reliable method for organic acid quantification. While non-deuterated standards can be a viable and cost-effective option in some scenarios, the evidence strongly supports the superiority of deuterated standards, particularly for complex biological matrices where matrix effects are a significant concern. The near-identical chemical behavior of a deuterated standard to its corresponding analyte allows for more effective compensation of variations during sample processing and analysis, leading to enhanced accuracy and precision.[3][4]
However, it is crucial to be aware of the potential for chromatographic shifts and isotopic crosstalk with deuterated standards and to thoroughly validate the analytical method.[5] For researchers, scientists, and drug development professionals, the investment in deuterated standards often translates to higher data quality and greater confidence in the quantitative results, which is indispensable for critical applications in clinical diagnostics, metabolomics, and pharmaceutical research.
References
- 1. myadlm.org [myadlm.org]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 6. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Phytol-d5 as an Internal Standard in Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phytol-d5's performance as an internal standard across various biological matrices. It is designed to assist researchers in developing and validating robust analytical methods for the quantification of phytol. This document outlines key performance metrics, details experimental methodologies, and presents visual workflows and relevant biological pathways to support your research endeavors.
Comparative Performance of Internal Standards
The selection of an appropriate internal standard is critical for achieving accurate and precise quantification in mass spectrometry-based assays. Deuterated standards, such as this compound, are often considered the gold standard due to their similar physicochemical properties to the analyte of interest, ensuring they behave similarly during sample preparation and analysis. This co-elution helps to compensate for variations in extraction efficiency, matrix effects, and instrument response.[1][2]
Table 1: Comparison of Internal Standard Performance Characteristics
| Performance Parameter | This compound (Deuterated) | Non-Isotopic Analogue (e.g., Pristanol) | Rationale |
| Compensation for Matrix Effects | Excellent | Moderate to Good | This compound co-elutes almost identically with endogenous phytol, experiencing the same ion suppression or enhancement.[3] A non-isotopic analogue may have different retention times, leading to less effective compensation. |
| Correction for Extraction Recovery | Excellent | Good | The similar chemical properties of this compound ensure it tracks the analyte throughout the extraction process, accurately reflecting any losses. |
| Chromatographic Behavior | Nearly Identical to Phytol | Similar, but may differ slightly | The deuterium substitution has a negligible effect on chromatographic retention time, ensuring co-elution. Other compounds will have distinct retention times. |
| Mass Spectrometric Detection | Distinct m/z from Phytol | Distinct m/z from Phytol | Both are easily distinguishable from the analyte by their mass-to-charge ratio. |
| Availability | Commercially Available | Commercially Available | Both types of standards are generally accessible. |
| Cost | Higher | Lower | The synthesis of deuterated standards is more complex and expensive. |
Experimental Protocols
The following sections detail a representative experimental protocol for the quantification of phytol in a biological matrix using this compound as an internal standard. This protocol is a composite based on established methodologies for the analysis of similar compounds.[5][6]
Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma/Serum
-
Sample Aliquoting: To 100 µL of plasma or serum in a clean microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Extraction: Carefully transfer the supernatant to a new tube. Add 500 µL of a hexane:isopropanol (3:2, v/v) mixture. Vortex for 1 minute.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection and Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS Method
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of phytol.
-
Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and methanol (or acetonitrile) is typically used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for sensitive and selective detection. The transitions for phytol and this compound would need to be optimized.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly employed for this class of compounds.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of phytol using this compound.
Phytol-Related Signaling Pathway
Phytol has been shown to exert biological effects through the activation of the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[7][8]
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 5. researchgate.net [researchgate.net]
- 6. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phytol increases adipocyte number and glucose tolerance through activation of PI3K/Akt signaling pathway in mice fed high-fat and high-fructose diet - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Justifying the Use of Deuterated Internal Standards in Bioanalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, achieving accurate and reproducible quantification of analytes in complex biological matrices is paramount. The use of an internal standard (IS) is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) methods, compensating for variability during sample preparation and analysis. Among the choices for an internal standard, the stable isotope-labeled internal standard (SIL-IS), particularly the deuterated internal standard, has emerged as the preferred option. This guide provides a comprehensive comparison of deuterated internal standards with other alternatives, supported by experimental data, to justify their widespread use in regulated bioanalysis.
The Critical Role of an Internal Standard
An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.[1] Its purpose is to normalize the response of the analyte of interest, thereby correcting for variations that can occur at multiple stages of the bioanalytical workflow[2][3]:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution.
-
Chromatographic Separation: Variability in injection volume and column performance.
-
Mass Spectrometric Detection: Fluctuations in ionization efficiency, often referred to as matrix effects.[4]
The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure it is affected by these variables in the same manner.[5]
Deuterated vs. Non-Deuterated Internal Standards: A Head-to-Head Comparison
The primary alternatives to deuterated internal standards are non-deuterated SIL-IS (e.g., ¹³C or ¹⁵N labeled) and structural analogs. While all aim to improve data quality, their performance can differ significantly, especially in the face of challenging biological matrices.
Key Performance Metrics
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Justification |
| Matrix Effect Compensation | Excellent | Variable to Poor | Deuterated IS co-elute with the analyte, experiencing the same degree of ion suppression or enhancement.[6] Structural analogs, with different retention times, are exposed to different co-eluting matrix components, leading to poor compensation.[7] |
| Extraction Recovery | Nearly Identical to Analyte | Can Differ Significantly | The subtle change in mass due to deuteration has a negligible effect on extraction efficiency. Structural differences in analogs can lead to different partitioning and recovery. |
| Chromatographic Co-elution | Generally Co-elutes | Elutes at a Different Time | Co-elution is crucial for effective matrix effect compensation.[8] While isotopic effects can sometimes cause slight retention time shifts for deuterated standards, these are generally minimal compared to the distinct retention times of structural analogs.[9] |
| Accuracy & Precision | High | Can be Compromised | By effectively correcting for variability, deuterated IS lead to higher accuracy and precision in quantitative results.[10] |
Experimental Data: The Proof is in the Numbers
The superiority of deuterated internal standards is not just theoretical. Numerous studies have demonstrated their enhanced performance in real-world bioanalytical applications.
Table 1: Comparison of Internal Standard Performance for Tacrolimus in Whole Blood [10]
| Parameter | Deuterated IS (TAC ¹³C,D₂) | Structural Analog IS (Ascomycin) |
| Matrix Effect (%) | -16.64 | -28.41 |
| Compensation of Matrix Effect (%) | 0.89 | -0.97 |
| Imprecision (% CV) | <3.09 | <3.63 |
| Accuracy (% Bias) | 99.55 - 100.63 | 97.35 - 101.71 |
Table 2: Impact of Co-elution on Precision in LC-MS Analysis [8]
| Analyte/Internal Standard Pair | Incomplete Co-elution (% RSD) | Complete Co-elution (% RSD) |
| Homoserine Lactone / Deuterated Homoserine Lactone | 6.67 | 1.35 |
| Fluconazole / Deuterated Fluconazole | 26.2 | 1.37 |
Table 3: Accuracy of Pesticide Quantification in Cannabis Matrices with and without Deuterated Internal Standards [2]
| Analyte | Matrix | Accuracy without IS (%) | Accuracy with Deuterated IS (%) |
| Imidacloprid | Flower | 135 | 105 |
| Imidacloprid | Edible | 75 | 98 |
| Myclobutanil | Concentrate | 142 | 108 |
| Myclobutanil | Lotion | 68 | 95 |
Experimental Protocols: A Framework for Evaluation
To rigorously assess the suitability of an internal standard, a series of validation experiments should be performed as outlined by regulatory bodies such as the FDA and EMA.[4][11]
Key Validation Experiments:
-
Selectivity:
-
Objective: To ensure that components in the blank matrix do not interfere with the detection of the analyte or the internal standard.
-
Protocol:
-
Analyze at least six different sources of blank biological matrix.
-
Analyze a blank matrix spiked with the internal standard only (zero sample).
-
The response in the blank samples at the retention time of the analyte should be less than 20% of the response of the lower limit of quantification (LLOQ).
-
The response in the blank samples at the retention time of the internal standard should be less than 5% of the mean internal standard response.
-
-
-
Matrix Effect:
-
Objective: To evaluate the influence of matrix components on the ionization of the analyte and the internal standard.
-
Protocol:
-
Prepare two sets of samples at low and high concentrations.
-
Set 1: Spike the analyte and internal standard into a neat solution.
-
Set 2: Extract blank matrix from at least six different sources and then spike the analyte and internal standard into the post-extraction supernatant.
-
Calculate the matrix factor (MF) for the analyte and the internal standard-normalized MF. The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.
-
-
-
Recovery:
-
Objective: To determine the efficiency of the extraction process for both the analyte and the internal standard.
-
Protocol:
-
Prepare three sets of samples at low, medium, and high concentrations.
-
Set A: Spike analyte and internal standard into the biological matrix before extraction.
-
Set B: Extract blank matrix and spike the analyte and internal standard post-extraction.
-
Set C: Spike analyte and internal standard into a neat solution.
-
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100.
-
The recovery of the analyte and internal standard should be consistent and reproducible.
-
-
Visualizing the Rationale
The decision to use a deuterated internal standard can be visualized as a logical workflow, highlighting the key advantages that drive this choice.
Caption: Justification workflow for selecting a deuterated internal standard.
The impact of co-elution on matrix effect compensation is a critical concept that can also be visualized.
Caption: Impact of co-elution on matrix effect compensation.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While structural analogs can be used, the experimental evidence overwhelmingly supports the use of deuterated internal standards. Their ability to co-elute with the analyte and mimic its behavior during sample preparation and analysis provides superior compensation for matrix effects and other sources of variability. This leads to significantly improved accuracy and precision, ensuring the integrity of bioanalytical data in drug development and other research areas. The initial investment in a deuterated internal standard is justified by the enhanced data quality and the reduced risk of failed analytical runs and costly investigations.[6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. researchgate.net [researchgate.net]
- 6. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Proper Disposal of Phytol-d5: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This guide provides detailed procedures for the proper disposal of Phytol-d5, a deuterated form of phytol, based on established safety protocols for the parent compound. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to handle this compound with appropriate personal protective equipment (PPE). Phytol is classified as a hazardous substance that can cause skin and eye irritation.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[2][4]
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of any fumes or mists.[2][4]
-
Spill Management: In case of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material, such as vermiculite or dry sand, and place it into a suitable, labeled container for disposal.[4] Avoid allowing the chemical to enter drains.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, regional, national, and international regulations.[2][3] It is categorized as a hazardous waste and requires professional handling.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, empty containers) in a designated, properly labeled hazardous waste container.
-
The container must be securely sealed to prevent leaks.[4]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound". Include any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company. Do not attempt to dispose of this compound down the drain or in regular trash.[4]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for Phytol to ensure they have all the necessary information for safe handling and disposal.
-
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for Phytol. This information underscores the importance of proper handling and disposal to minimize exposure risks.
| Toxicity Data | Species | Value | Reference |
| Oral LD50 | Rat | >5000 mg/kg | Santa Cruz Biotechnology, Inc.[1] |
| Dermal LD50 | Rabbit | >5000 mg/kg | Santa Cruz Biotechnology, Inc.[1] |
| Skin Irritation (24h) | Rabbit | 500 mg - Moderate | Santa Cruz Biotechnology, Inc.[1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Phytol-d5
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Phytol-d5, a deuterated form of the diterpene alcohol Phytol. By offering clear operational and disposal plans, this document aims to be your preferred source for laboratory safety and chemical handling information, fostering a deep trust that extends beyond the product itself.
Essential Safety and Personal Protective Equipment (PPE)
The handling of any chemical requires a thorough understanding of its potential hazards. While this compound is a deuterated compound, its chemical properties and associated risks are nearly identical to those of Phytol. Phytol is classified as a hazardous substance that can cause skin irritation and moderate eye irritation.[1][2][3] Therefore, stringent adherence to safety protocols is mandatory.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must be worn to protect against potential splashes.[4][5] |
| Skin Protection | Chemical-resistant Gloves | Nitrile or other suitable resistant gloves are required to prevent skin contact.[4] |
| Lab Coat or Chemical-resistant Gown | A long-sleeved, closed-front lab coat or gown provides necessary body coverage.[4][6] | |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of this compound should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure. |
| Footwear | Closed-toe Shoes | Required to protect against spills.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing risks and ensuring the integrity of your experiments.
1. Preparation and Precautionary Measures:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for Phytol.
-
Ensure Proper Ventilation: Confirm that the chemical fume hood or other ventilated enclosure is functioning correctly.
-
Assemble all Necessary PPE: Don the recommended personal protective equipment before entering the designated handling area.
-
Prepare Your Workspace: Ensure the work area is clean, uncluttered, and equipped with spill control materials.
2. Handling and Experimental Procedures:
-
Transfer and Aliquoting: Conduct all transfers and aliquoting of this compound within a certified chemical fume hood to prevent the release of vapors into the laboratory environment.
-
Avoid Contact: Exercise caution to avoid direct contact with skin and eyes.[7]
-
Minimize Aerosol Generation: Handle the substance gently to prevent the formation of aerosols or mists.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[7]
-
Proper Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible substances.[7]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
1. Waste Segregation:
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered chemical waste.
-
Waste Container: Place all contaminated solid and liquid waste into a designated, clearly labeled, and sealed hazardous waste container.
2. Disposal Protocol:
-
Follow Institutional Guidelines: Adhere to your institution's specific chemical waste disposal procedures.
-
Consult with Environmental Health and Safety (EHS): Contact your institution's EHS department for guidance on the proper disposal of deuterated compounds and to schedule a waste pickup.
Physical and Chemical Properties of Phytol
Understanding the physical and chemical properties of Phytol is essential for safe handling and experimental design.
| Property | Value |
| Molecular Formula | C₂₀H₄₀O |
| Molecular Weight | 296.54 g/mol [7] |
| Boiling Point | 202-204 °C at 10 mmHg[7] |
| Physical State | Liquid[7] |
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
